(E/Z)-BIX02189
説明
Structure
3D Structure
特性
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265916-41-3 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (E/Z)-BIX02189
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary: (E/Z)-BIX02189 is a potent and highly selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it functions as a dual inhibitor of MEK5 (MAPK Kinase 5) and its direct downstream substrate, ERK5 (Extracellular signal-regulated kinase 5).[1][2] By blocking this pathway, BIX02189 disrupts critical cellular processes that promote cell survival and proliferation. Its mechanism of action culminates in the induction of two key cell death programs: apoptosis and autophagy. This guide details the core molecular interactions, downstream signaling consequences, and provides a reference for the experimental protocols used to elucidate this mechanism.
Core Mechanism: Direct Inhibition of the MEK5/ERK5 Signaling Axis
The primary mechanism of action for BIX02189 is the direct and potent inhibition of the kinase activity of MEK5.[1][3] MEK5 is the upstream kinase responsible for the phosphorylation and activation of ERK5.[4] BIX02189 also directly inhibits the catalytic activity of ERK5 itself, albeit with a lower potency compared to MEK5.[1][5][6] This dual inhibition effectively shuts down the entire MEK5/ERK5 signaling module.[3]
The MEK5/ERK5 pathway is a distinct signaling cascade parallel to the more commonly studied MEK1/2-ERK1/2 pathway.[4] It is activated by various growth factors and cellular stressors, playing a pivotal role in promoting cell proliferation, survival, and differentiation.[7][8] BIX02189 exhibits high selectivity for MEK5/ERK5, with minimal activity against closely related kinases such as MEK1, MEK2, and ERK1/2, making it a valuable tool for specifically interrogating this pathway.[1][2]
Quantitative Data Presentation
BIX02189's potency and selectivity have been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | Assay Type | IC50 Value | Selectivity Notes | Reference(s) |
| MEK5 | Cell-free kinase assay | 1.5 nM | Primary target | [1][2][5][6] |
| ERK5 | Cell-free kinase assay | 59 nM | Secondary target | [1][2][5][6] |
| CSF1R (FMS) | Cell-free kinase assay | 46 nM | Minor off-target activity | [1] |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | Cell-free kinase assay | >3.7 µM | Highly selective over these kinases | [1] |
| MEF2C-driven Luciferase Expression (HeLa) | Cell-based reporter assay | 0.53 µM | Functional cellular inhibition | [1] |
| MEF2C-driven Luciferase Expression (HEK293) | Cell-based reporter assay | 0.26 µM | Functional cellular inhibition | [1] |
| ERK5 Phosphorylation (HeLa cells) | Cell-based functional assay | 59 nM | Functional cellular inhibition | [1] |
Downstream Cellular Consequences
Inhibition of the MEK5/ERK5 pathway by BIX02189 triggers distinct downstream cellular responses that ultimately promote cell death, primarily through sensitization to apoptosis and induction of autophagy.
A key consequence of ERK5 inhibition is the sensitization of cancer cells to extrinsic apoptosis, which is initiated by death receptors like TRAIL and FasL.[9]
-
Normal State (Active ERK5): In many cancer cells, active ERK5 phosphorylates Tumor Protein 53-Induced Nuclear Protein 2 (TP53INP2). This phosphorylation marks TP53INP2 for ubiquitination and subsequent degradation by the proteasome.[9] TP53INP2 is a crucial scaffold protein required for the full activation of caspase-8, the initiator caspase in the extrinsic pathway.[9][10] By keeping TP53INP2 levels low, active ERK5 suppresses the apoptotic signal.
-
Inhibited State (BIX02189): Treatment with BIX02189 blocks ERK5 activity. This prevents the phosphorylation and degradation of TP53INP2, causing it to stabilize and accumulate within the cell.[9] The elevated levels of TP53INP2 facilitate the efficient activation of caspase-8 upon death receptor stimulation, leading to the cleavage of executioner caspases (e.g., caspase-3) and subsequent apoptosis.[10][11]
In addition to apoptosis, ERK5 inhibition by compounds like BIX02189 can induce autophagy, a cellular degradation and recycling process.[12] Under normal conditions, ERK5 acts as a negative regulator of autophagy. Its inhibition leads to the activation of this pathway.
Mechanistically, the inhibition of ERK5 has been shown to induce Endoplasmic Reticulum (ER) stress, which activates the Unfolded Protein Response (UPR).[12] The UPR is a complex signaling network designed to restore ER homeostasis, but when stress is prolonged, it can trigger autophagy.[13][14] Key UPR markers such as BiP, CHOP, and ATF4 are upregulated following ERK5 inhibition. This ER stress-mediated pathway appears to be the primary driver for the induction of autophagy, which in this context, contributes to cell death rather than survival.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIX02189.
This assay quantifies the direct inhibitory effect of BIX02189 on the enzymatic activity of purified MEK5 or ERK5.
-
Enzyme Preparation: Use purified, recombinant MEK5 or ERK5 protein (e.g., expressed via a baculovirus system).[1]
-
Reaction Mixture: Prepare a reaction buffer (e.g., Buffer A: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Preparation: Prepare serial dilutions of BIX02189 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Protocol:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific substrate (e.g., kinase-dead ERK5 for MEK5 assay; Myelin Basic Protein (MBP) for ERK5 assay).[7]
-
Add the serially diluted BIX02189 or vehicle (DMSO).
-
Add the purified MEK5 or ERK5 enzyme to initiate the reaction.
-
Add [γ-³²P]ATP or use an ATP-depletion luminescence assay format (e.g., Kinase-Glo®).
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid, spot the mixture onto p81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.[7]
-
Luminescence: Add an ATP detection reagent (e.g., PKLight) that measures the amount of ATP remaining.[1] The signal is inversely proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This cell-based assay confirms that BIX02189 inhibits the MEK5/ERK5 pathway inside the cell.[15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
Serum-starve cells for 16-24 hours to lower basal pathway activity.[16]
-
Pre-treat cells with various concentrations of BIX02189 or DMSO vehicle for 1-2 hours.
-
Stimulate the pathway with an agonist (e.g., 400 mM sorbitol for 30 minutes) to induce ERK5 phosphorylation.[1][2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[15]
-
Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., in 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated ERK5 (p-ERK5 Thr218/Tyr220) overnight at 4°C.[15][17]
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Analysis: Strip the blot and re-probe with an antibody for total ERK5 as a loading control. Quantify band intensities using densitometry. Calculate the ratio of p-ERK5 to total ERK5 for each condition.
This assay measures the rate of autophagy by monitoring the conversion of the soluble LC3-I protein to the autophagosome-associated, lipidated LC3-II form.[18][19]
-
Cell Culture and Treatment:
-
Prepare four sets of cultured cells for each condition to be tested (e.g., Control vs. BIX02189).
-
Set 1: Untreated (baseline).
-
Set 2: Treated with BIX02189 for a specified time (e.g., 24 hours).
-
Set 3: Treated with a lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of culture.[20]
-
Set 4: Treated with BIX02189, with the lysosomal inhibitor added for the final 2-4 hours.
-
-
Sample Preparation and Western Blot: Follow the steps for cell lysis, protein quantification, and western blotting as described in Protocol 4.2. Use a primary antibody that detects both LC3-I and LC3-II.[20]
-
Data Analysis:
-
Compare the LC3-II band intensity between lanes.
-
An increase in LC3-II in the BIX02189-treated sample (Set 2) compared to the control (Set 1) suggests either increased autophagosome formation or a block in degradation.
-
Autophagic flux is determined by comparing Set 4 to Set 2. A significantly greater accumulation of LC3-II in the presence of both BIX02189 and the lysosomal inhibitor (Set 4) compared to BIX02189 alone (Set 2) confirms an increase in the rate of autophagosome synthesis.[18][19]
-
This assay measures the functional downstream consequence of ERK5 inhibition by quantifying the transcriptional activity of MEF2C, a direct substrate of ERK5.[1][3]
-
Plasmid Transfection:
-
Co-transfect cells (e.g., HEK293) with two plasmids:
-
-
Cell Treatment: After 24 hours to allow for plasmid expression, treat the cells with serial dilutions of BIX02189 or DMSO vehicle for a defined period (e.g., 6-24 hours). A stimulant to activate the pathway (e.g., a constitutively active MEK5 plasmid) may be co-transfected.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Use a luminometer with dual injectors.
-
Add the cell lysate to a measurement plate.
-
Inject the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.
-
Inject the Renilla luciferase substrate (Stop & Glo® Reagent), which quenches the firefly signal and initiates the Renilla reaction, and measure the second signal.[23]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. Normalize the results to the vehicle-treated control to determine the dose-dependent inhibition of MEF2C transcriptional activity. Calculate the IC50 from the resulting dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Assays for Extracellular Signal-Regulated Kinase 5 | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Overexpression of TP53INP2 Promotes Apoptosis in Clear Cell Renal Cell Cancer via Caspase-8/TRAF6 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ER stress: Autophagy induction, inhibition and selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linking ER Stress to Autophagy: Potential Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]
- 18. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 19. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 20. proteolysis.jp [proteolysis.jp]
- 21. promega.com [promega.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. assaygenie.com [assaygenie.com]
BIX02189: A Technical Guide to its Interaction with the MEK5/ERK5 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective MEK5/ERK5 inhibitor, BIX02189. It details the compound's mechanism of action, its effects on the MEK5/ERK5 signaling cascade, and provides established experimental protocols for its use in research settings.
Introduction to the MEK5/ERK5 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. The MEK5/ERK5 pathway is a distinct member of the MAPK family. Activation of this pathway is initiated by various extracellular stimuli, such as growth factors and cellular stress. These stimuli lead to the activation of MAP3Ks, primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5. MEK5, a dual-specificity kinase, then phosphorylates and activates ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1) on threonine and tyrosine residues within its activation loop. Activated ERK5 translocates to the nucleus, where it phosphorylates and regulates the activity of several transcription factors, including Myocyte Enhancer Factor 2 (MEF2), c-Fos, and c-Myc, thereby modulating gene expression and influencing cellular fate.
BIX02189: A Potent and Selective Inhibitor
BIX02189 is a small molecule inhibitor that demonstrates high potency and selectivity for the MEK5/ERK5 signaling pathway. It exerts its inhibitory effects by targeting the catalytic activity of both MEK5 and ERK5.
Mechanism of Action
BIX02189 acts as a dual inhibitor of MEK5 and ERK5. It has been shown to inhibit the catalytic function of purified MEK5 enzyme and also directly inhibits the kinase activity of ERK5.[1][2] This dual inhibition effectively blocks the phosphorylation of ERK5 by MEK5 and the subsequent downstream signaling events.[3] Notably, BIX02189 displays high selectivity for the MEK5/ERK5 pathway and does not significantly affect other related kinases such as MEK1, MEK2, ERK1/2, p38, or JNK at concentrations where it effectively inhibits MEK5/ERK5.
Quantitative Data on BIX02189 Activity
The inhibitory potency of BIX02189 has been quantified in various assays. The following tables summarize the key IC50 values for BIX02189 against its primary targets and its effects in cellular assays.
| Target | Assay Type | IC50 Value |
| MEK5 | Cell-free kinase assay | 1.5 nM[1] |
| ERK5 | Cell-free kinase assay | 59 nM[1] |
| Cellular Assay | Cell Line | Effect | IC50 Value |
| Inhibition of ERK5 Phosphorylation | HeLa | Sorbitol-stimulated | 0.059 µM |
| Inhibition of MEF2C-driven Luciferase Expression | HeLa | 0.53 µM | |
| Inhibition of MEF2C-driven Luciferase Expression | HEK293 | 0.26 µM |
Visualizing the MEK5/ERK5 Signaling Pathway and BIX02189 Inhibition
The following diagrams illustrate the core components of the MEK5/ERK5 signaling pathway and the specific point of inhibition by BIX02189.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02189.
Caption: A generalized workflow for investigating the effects of BIX02189.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of BIX02189 and the MEK5/ERK5 pathway.
In Vitro MEK5 Kinase Assay
This assay measures the direct inhibitory effect of BIX02189 on MEK5 catalytic activity.
-
Reagents and Materials:
-
Recombinant active MEK5 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
BIX02189 (in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of BIX02189 in kinase assay buffer.
-
In a 96-well plate, add the recombinant MEK5 enzyme to each well.
-
Add the diluted BIX02189 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding an ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each BIX02189 concentration relative to the vehicle control and determine the IC50 value.
-
Western Blotting for ERK5 Phosphorylation
This protocol is used to assess the level of ERK5 activation in cells treated with BIX02189.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
BIX02189
-
Stimulant (e.g., sorbitol, growth factors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if necessary.
-
Pre-treat the cells with various concentrations of BIX02189 or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[4]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK5 to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
-
MEF2 Luciferase Reporter Assay
This assay measures the transcriptional activity of MEF2, a downstream target of ERK5, to assess the functional consequence of MEK5/ERK5 pathway inhibition by BIX02189.
-
Reagents and Materials:
-
Cell line of interest (e.g., HEK293 or HeLa cells)
-
MEF2-responsive luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transient transfection reagent
-
BIX02189
-
Luciferase assay system
-
-
Procedure:
-
Co-transfect the cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of BIX02189 or DMSO.
-
If required, stimulate the cells to activate the MEK5/ERK5 pathway.
-
Incubate for an appropriate period (e.g., 6-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of MEF2 transcriptional activity for each BIX02189 concentration.
-
Conclusion
BIX02189 is a valuable pharmacological tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its high potency and selectivity make it a suitable agent for dissecting the specific contributions of this pathway in various cellular contexts. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the functions of the MEK5/ERK5 cascade and the therapeutic potential of its inhibition.
References
(E/Z)-BIX02189: A Technical Guide to a Selective MEK5/ERK5 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-BIX02189 is a potent and selective small molecule inhibitor of the Mitogen-activated Protein Kinase Kinase 5 (MEK5) and Extracellular signal-regulated Kinase 5 (ERK5) signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been implicated in numerous diseases, most notably cancer and cardiovascular conditions.[1] BIX02189 serves as an invaluable chemical probe for elucidating the physiological and pathological roles of the MEK5/ERK5 cascade and presents a promising scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
BIX02189 is a synthetic organic compound with the chemical name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide.[2][3] It exists as a mixture of E/Z isomers.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈N₄O₂ | [2][4] |
| Molecular Weight | 440.54 g/mol | [2][4] |
| CAS Number | 1265916-41-3 | [2][5] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (to 100 mM) and 1eq. HCl (to 100 mM) | [2][3] |
| SMILES | CN(C)CC1=CC(N/C(C2=CC=CC=C2)=C3C(NC4=C\3C=CC(C(N(C)C)=O)=C4)=O)=CC=C1 | [6] |
| InChI Key | HOMJAAIVTDVQJA-IZHYLOQSSA-N | [2] |
Mechanism of Action and Biological Activity
BIX02189 is a highly selective inhibitor of MEK5 and also directly inhibits the catalytic activity of ERK5.[5][7] It functions by blocking the phosphorylation of ERK5 by MEK5, which in turn prevents the transcriptional activation of downstream substrates such as Myocyte Enhancer Factor 2C (MEF2C).[3][8] This blockade of the MEK5/ERK5 signaling cascade has been shown to induce apoptosis in acute myeloid leukemia tumor cells.[2][3]
Inhibitory Activity of BIX02189
| Target | IC₅₀ | Reference |
| MEK5 | 1.5 nM | [5][7] |
| ERK5 | 59 nM | [5][7] |
| CSF1R (FMS) | 46 nM | [7] |
| LCK | 250 nM | [2] |
| JAK3 | 440 nM | [2] |
| TGFβR1 | 580 nM | [2] |
| RPS6KA6 (RSK4) | 990 nM | [2] |
| FGFR1 | 1.0 µM | [2] |
| KIT | 1.1 µM | [2] |
| RPS6KA3 (RSK2) | 2.1 µM | [2] |
| ABL1 | 2.4 µM | [2] |
| MAPK14 (p38 alpha) | >3.7 µM | [2][7] |
| SRC | 7.6 µM | [2] |
| MEK1, MEK2, ERK1/2, JNK2, EGFR | >3.7 µM | [7] |
Cellular Activity of BIX02189
| Assay | Cell Line | IC₅₀ | Reference |
| MEK5/ERK5/MEF2C-driven Luciferase Expression | HeLa | 0.53 µM | [5][7] |
| MEK5/ERK5/MEF2C-driven Luciferase Expression | HEK293 | 0.26 µM | [5][7] |
| Inhibition of ERK5 Phosphorylation | HeLa | 0.059 µM | [7] |
Signaling Pathway and Experimental Workflows
MEK5/ERK5 Signaling Pathway Inhibition by BIX02189
Caption: BIX02189 inhibits the MEK5/ERK5 signaling pathway.
General Experimental Workflow for BIX02189
Caption: Workflow for evaluating BIX02189 in cellular assays.
Detailed Experimental Protocols
In Vitro MEK5 Kinase Assay
This protocol is adapted from methodologies used to characterize BIX02189's inhibitory activity on purified MEK5 enzyme.
Materials:
-
Recombinant GST-MEK5 (15 nM final concentration)
-
ATP (0.75 µM final concentration)
-
BIX02189 (varying concentrations)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT, 1% DMSO
-
ATP Detection Reagent (e.g., PKLight)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing 15 nM GST-MEK5 in assay buffer.
-
Add varying concentrations of BIX02189 to the wells of a 384-well plate.
-
Add the MEK5 reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 0.75 µM.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of ATP detection reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Convert the relative light unit (RLU) signals to percent of control to determine the IC₅₀ value.[5]
Western Blot for Phospho-ERK5 in HeLa Cells
This protocol details the steps to assess the inhibition of sorbitol-induced ERK5 phosphorylation by BIX02189 in a cellular context.
Materials:
-
HeLa cells
-
BIX02189
-
Sorbitol (0.4 M final concentration)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10% Tris-glycine)
-
Nitrocellulose or PVDF membrane
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HeLa cells and grow to desired confluency.
-
Serum starve the cells for 20 hours.
-
Pre-treat the cells with varying concentrations of BIX02189 for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C.
-
Wash cells with ice-cold PBS and lyse with 50 µL of RIPA buffer on ice for 5-10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding 2x sample buffer and boiling for 4 minutes at 95°C.
-
Load 20 µL of each sample onto a 10% Tris-glycine SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total ERK5.[5][7]
MEF2C-Driven Luciferase Reporter Assay
This assay measures the transcriptional activity of MEF2C, a downstream target of ERK5, to assess the functional inhibition of the pathway by BIX02189.
Materials:
-
HEK293 or HeLa cells
-
MEF2C-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
BIX02189
-
Dual-luciferase assay system
Procedure:
-
Co-transfect cells with the MEF2C-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of BIX02189.
-
Incubate for an additional 24 hours.
-
Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the inhibition of MEF2C transcriptional activity relative to a vehicle-treated control to determine the IC₅₀ value.[5][6]
In Vivo Mouse Study
This protocol provides a general guideline for assessing the in vivo activity of BIX02189.
Materials:
-
Mice (specific strain will depend on the disease model)
-
BIX02189
-
Vehicle (e.g., 25% DMSO in a suitable carrier)
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Prepare the dosing solution of BIX02189 at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer BIX02189 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.
-
Monitor the animals for any adverse effects.
-
At the end of the study period, euthanize the mice and collect tissues of interest (e.g., aortic endothelial cells).
-
Analyze the target tissues for biomarkers of MEK5/ERK5 pathway inhibition (e.g., nuclear localization of Nrf2).[2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the MEK5/ERK5 signaling pathway. Its utility as a research tool is underscored by the wealth of available data on its biochemical and cellular activities. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize BIX02189 in their investigations into the multifaceted roles of the MEK5/ERK5 pathway in health and disease, and to explore its potential as a therapeutic agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
(E/Z)-BIX02189: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of (E/Z)-BIX02189, a potent and selective inhibitor of MEK5. BIX02189 has emerged as a critical tool for elucidating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. This document details the discovery through high-throughput screening, summarizes its inhibitory activity with quantitative data, and outlines key experimental protocols for its characterization. While a specific, publicly available synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route is proposed based on established quinazoline (B50416) chemistry. Notably, the compound is consistently referred to as a mixture of E/Z isomers, and there is no available information on the separation or differential biological activities of the individual stereoisomers.
Discovery
This compound was identified along with its analog, BIX02188, through a high-throughput screening of the Boehringer Ingelheim compound library. The primary goal of the screening was to discover novel pharmacological inhibitors of the MEK5/ERK5 signaling pathway. The seminal work by Tatake et al. in 2008 first described BIX02189 as a potent inhibitor of the purified MEK5 enzyme.
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key upstream kinase in the ERK5 signaling cascade. By inhibiting MEK5, BIX02189 prevents the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinase 5 (ERK5). This blockade of the MEK5/ERK5 pathway has been shown to modulate various cellular processes, including proliferation, differentiation, and survival.
Data Presentation: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| MEK5 | 1.5 | Cell-free kinase assay | Demonstrates high potency for the primary target. |
| ERK5 | 59 | Cell-free kinase assay | Also shows activity against the downstream kinase, though to a lesser extent than MEK5. |
| CSF1R (FMS) | 46 | Not specified | An off-target activity of note. |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3700 | Not specified | Highlights the selectivity of BIX02189 for MEK5 over other related kinases.[1] |
Cellular Activity:
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | MEF2C-driven luciferase expression | 0.53 |
| HEK293 | MEF2C-driven luciferase expression | 0.26 |
| HeLa | Sorbitol-induced ERK5 phosphorylation | 0.059 |
Experimental Protocols
In Vitro MEK5 Kinase Assay
This protocol outlines the determination of the inhibitory activity of this compound against purified MEK5 enzyme.
Materials:
-
Purified, recombinant GST-MEK5 enzyme
-
PKLight™ ATP Detection Reagent
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT
-
ATP
-
This compound (varying concentrations in 1% DMSO)
Procedure:
-
Prepare the kinase reaction mixture in the assay buffer containing 15 nM GST-MEK5 and 0.75 µM ATP.
-
Add varying concentrations of this compound (or vehicle control, 1% DMSO) to the reaction mixture.
-
Incubate the mixture for 90 minutes at room temperature.
-
Add 10 µL of ATP detection reagent to each well.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the luminescence (Relative Light Units - RLU) using a suitable plate reader.
-
Convert RLU signals to Percent of Control (POC) values to determine the IC50.[1]
Cellular ERK5 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit ERK5 phosphorylation in a cellular context.
Materials:
-
HeLa cells
-
Sorbitol (0.4 M solution)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and transfer apparatus
-
Nitrocellulose membrane
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells and grow to desired confluency.
-
Serum-starve the cells for 20 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.
-
Harvest and lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris.
-
Prepare protein samples and perform SDS-PAGE, followed by transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-ERK5 and total-ERK5, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound has not been published in the peer-reviewed literature. However, based on the chemical structure, a plausible retro-synthetic analysis suggests a convergent synthesis approach common for quinazoline derivatives. The key steps would likely involve the construction of the quinazoline core followed by the attachment of the side chain.
Proposed Synthetic Route:
The synthesis would likely proceed through two main fragments:
-
Fragment A: A suitably substituted quinazoline precursor.
-
Fragment B: The N-(2-phenylethyl)piperazine side chain.
Step 1: Synthesis of the Quinazoline Core (Fragment A) A common method for synthesizing 4-aminoquinazolines involves the reaction of an anthranilic acid derivative with a cyanamide (B42294) or a similar nitrogen-containing reactant to form the quinazolinone ring, which is then converted to a 4-chloroquinazoline.
Step 2: Synthesis of the Side Chain (Fragment B) The N-(2-phenylethyl)piperazine can be synthesized by the alkylation of piperazine (B1678402) with 2-phenylethyl bromide or a similar electrophile.
Step 3: Coupling of Fragments A and B The final step would involve a nucleophilic substitution reaction where the piperazine nitrogen of Fragment B displaces the chlorine atom at the 4-position of the quinazoline core (Fragment A).
It is important to note that this proposed synthesis does not account for the stereoselective formation of either the E or Z isomer. The final product would likely be a mixture of this compound, which is consistent with how the compound is described in the literature and supplied by commercial vendors.
(E/Z) Isomerism
The designation (E/Z) for BIX02189 indicates the presence of geometric isomers around a carbon-carbon double bond within the molecule's side chain. The 'E' (entgegen) and 'Z' (zusammen) notation describes the relative stereochemistry of the substituents on the double bond.
To date, there is no published information on the separation of the E and Z isomers of BIX02189. Furthermore, no studies have reported the distinct biological activities of the individual isomers. Therefore, it is presumed that the reported IC50 values and biological effects are for the mixture of E and Z isomers. The lack of stereochemical resolution in the available literature suggests that either the isomers exhibit similar activity, or the mixture is used for practical reasons.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02189.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the MEK5/ERK5 signaling pathway. Its high potency and selectivity make it a cornerstone in studies aiming to understand the roles of this pathway in health and disease. While the lack of a detailed public synthesis protocol and the unresolved nature of its E/Z isomers present certain limitations, the available data on its biological activity and clear experimental procedures for its use provide a solid foundation for researchers. Future work focusing on the stereoselective synthesis and differential biological evaluation of the E and Z isomers could provide deeper insights into the structure-activity relationship and potentially lead to the development of even more potent and selective inhibitors.
References
(E/Z)-BIX02189: A Selective MEK5 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-BIX02189 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. This pathway is distinct from the well-studied MEK1/2-ERK1/2 cascade and is implicated in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MEK5/ERK5 pathway has been linked to several pathologies, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this compound as a precise tool to investigate the biological functions of the MEK5/ERK5 pathway and to explore its therapeutic potential.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. While the RAS-RAF-MEK1/2-ERK1/2 pathway has been extensively studied and targeted in drug development, other MAPK cascades, such as the MEK5/ERK5 pathway, are emerging as significant players in health and disease.[1][2] The MEK5/ERK5 pathway is activated by various stimuli, including growth factors and stress, and is primarily mediated by the upstream kinases MEKK2 and MEKK3.[1] These kinases phosphorylate and activate MEK5, which in turn is the specific upstream kinase for Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1).[1]
This compound has been identified as a highly potent and selective inhibitor of MEK5, offering a valuable pharmacological tool to dissect the roles of the MEK5/ERK5 signaling cascade.[3][4] This guide details the biochemical and cellular properties of this compound, providing researchers with the necessary information to design and execute rigorous preclinical studies.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding pocket of MEK5, thereby preventing the phosphorylation and subsequent activation of its downstream substrate, ERK5.[5] This selective inhibition blocks the entire downstream signaling cascade, allowing for the specific investigation of MEK5/ERK5-dependent cellular processes. Notably, this compound has been shown to inhibit the phosphorylation of ERK5 without affecting the phosphorylation of other related MAPKs such as ERK1/2, p38, and JNK, highlighting its specificity for the MEK5/ERK5 pathway.[4][5]
Figure 1: Simplified MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Quantitative Data and Selectivity Profile
A critical aspect of a pharmacological inhibitor is its potency and selectivity. This compound has been characterized in various biochemical assays to determine its half-maximal inhibitory concentration (IC50) against a panel of kinases.
Inhibitory Potency
The inhibitory activity of this compound against MEK5 and its downstream target ERK5 is summarized in the table below. For comparison, data for its structural analog, BIX02188, is also included.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | MEK5 | 1.5 | [3][4][6] |
| ERK5 | 59 | [3][4][6] | |
| BIX02188 | MEK5 | 4.3 | [5][6] |
| ERK5 | 810 | [5][6] |
Table 1: In vitro inhibitory potency of this compound and BIX02188 against MEK5 and ERK5.
Kinase Selectivity Profile
To assess its specificity, this compound was screened against a panel of related and unrelated kinases. The results demonstrate a high degree of selectivity for MEK5.
| Kinase Target | IC50 | Reference(s) |
| MEK5 | 1.5 nM | [3][4][6] |
| ERK5 | 59 nM | [3][4][6] |
| CSF1R (FMS) | 46 nM | [5] |
| LCK | 250 nM | [7] |
| JAK3 | 440 nM | [7] |
| TGFβR1 | 580 nM | [7] |
| MEK1 | >3.7 µM | [4][5] |
| MEK2 | >3.7 µM | [4][5] |
| ERK1 | >3.7 µM | [5] |
| ERK2 | >10 µM | [6] |
| p38α | >3.7 µM | [5] |
| JNK2 | >10 µM | [4][5][6] |
| EGFR | >3.7 µM | [5] |
Table 2: Selectivity profile of this compound against a panel of kinases.
Figure 2: Logical relationship of this compound selectivity for MEK5 over other kinases.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound in biochemical and cellular assays.
Biochemical MEK5 Kinase Assay (IC50 Determination)
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against MEK5.
Materials:
-
Recombinant active MEK5 enzyme (e.g., GST-MEK5)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT)[5]
-
Luminescence-based ATP detection reagent (e.g., PKLight™ ATP Detection Reagent)[5]
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 90 minutes.[5]
-
Signal Detection:
-
Add the ATP detection reagent to each well.
-
Incubate for 15 minutes at room temperature to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Figure 3: General experimental workflow for the biochemical MEK5 kinase assay.
Cellular Assay for ERK5 Phosphorylation (Western Blot)
This protocol details the use of Western blotting to assess the inhibitory effect of this compound on ERK5 phosphorylation in a cellular context.
Materials:
-
Cell line responsive to MEK5/ERK5 activation (e.g., HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow.
-
Serum-starve the cells for 16-24 hours before treatment.[5]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1.5 hours.[5]
-
Stimulate the cells with a suitable agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK5 to total ERK5 for each condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular potency.
-
Conclusion
This compound is a valuable research tool for the specific interrogation of the MEK5/ERK5 signaling pathway. Its high potency and selectivity, as demonstrated by the quantitative data presented, make it superior to its analog, BIX02188, for targeted studies. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to confidently employ this compound in their investigations into the diverse biological roles of MEK5/ERK5 signaling and to explore its potential as a therapeutic target in various diseases. As with any pharmacological agent, careful experimental design and appropriate controls are essential for the robust interpretation of results.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of ERK5 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family. Distinct from other MAPKs, ERK5 possesses a unique C-terminal domain that confers transcriptional activation capabilities, positioning it as a key regulator of cellular processes integral to cancer cell proliferation, survival, and metastasis. Dysregulation of the MEK5/ERK5 signaling pathway is frequently observed in a multitude of human cancers and is increasingly implicated in therapeutic resistance. This technical guide provides a comprehensive overview of the ERK5 signaling cascade, its upstream activators and downstream effectors, and its multifaceted role in driving cancer cell proliferation. We present detailed experimental protocols for studying ERK5, quantitative data on its expression and the efficacy of its inhibitors, and visualizations of key pathways and workflows to support ongoing research and drug development efforts targeting this promising oncogenic kinase.
The ERK5 Signaling Pathway in Cancer
The ERK5 signaling pathway is a canonical three-tiered kinase cascade initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[1] The core components of this pathway are MEKK2/3 (MAP3K), MEK5 (MAP2K), and ERK5 (MAPK).
Upstream Activation: The pathway is initiated by the activation of MAP3Ks, primarily MEKK2 and MEKK3, in response to stimuli such as Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), and oxidative stress.[1] These kinases then phosphorylate and activate the dual-specificity kinase MEK5, which is the sole known upstream activator of ERK5.[2] Other signaling molecules like RAS, SRC, and AKT have also been reported to function upstream of MEKK2/3 and MEK5.[3]
ERK5 Activation and Nuclear Translocation: Activated MEK5 dually phosphorylates ERK5 on threonine 218 and tyrosine 220 (Thr218/Tyr220) within its activation loop.[4] This phosphorylation event triggers a conformational change and subsequent autophosphorylation of ERK5 at its C-terminal tail, leading to its dissociation from a cytosolic chaperone complex (Hsp90-Cdc37) and translocation to the nucleus.[5]
Downstream Effectors and Cellular Responses: Once in the nucleus, ERK5 regulates gene expression through two primary mechanisms:
-
Direct phosphorylation of transcription factors: ERK5 directly phosphorylates and activates several transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D), as well as c-Fos, c-Myc, and NF-κB.[3][6]
-
Transcriptional co-activation: Leveraging its unique C-terminal transcriptional activation domain (TAD), ERK5 can function as a co-activator for various transcription factors, further amplifying their activity.[6][7]
The activation of these downstream targets drives the expression of genes crucial for cell cycle progression, such as Cyclin D1, and inhibits the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, thereby promoting the G1 to S phase transition and overall cell proliferation.[2][6]
Data Presentation: Quantitative Analysis of ERK5 in Cancer
Overexpression and Gene Amplification of ERK5 (MAPK7) in Human Cancers
Elevated expression of ERK5 and amplification of its encoding gene, MAPK7, are frequently observed across a wide range of human malignancies. This overexpression often correlates with more aggressive tumor phenotypes and poorer patient prognosis.[2][3][7]
| Cancer Type | MAPK7 (ERK5) Gene Amplification Frequency | ERK5 Protein Overexpression | Reference |
| Hepatocellular Carcinoma (HCC) | ~53% | Significantly increased compared to normal liver tissue. | [8] |
| Lung Adenocarcinoma (LUAD) | 18.9% (Copy Number Gain/Amplification) | Higher levels in tumor vs. normal lung tissue. | [3][9] |
| Lung Squamous Carcinoma (LUSC) | 13.5% (Copy Number Gain/Amplification) | Not specified | [9] |
| Breast Cancer | ~20% (overexpression) | Higher expression in tumor vs. normal breast tissue. | [10][11] |
| Prostate Cancer (PCa) | Not specified | Upregulated in high-grade tumors. | [2] |
| Melanoma | 4% (Amplification) | Alterations in 47% of cases (gene copy number/mRNA). | [9] |
| Sarcoma | Frequently amplified and overexpressed. | Higher expression in tumor vs. normal tissue. | [12] |
Efficacy of Small Molecule Inhibitors Targeting the ERK5 Pathway
Several small molecule inhibitors targeting ERK5 or its upstream activator MEK5 have been developed and evaluated in preclinical cancer models. Their efficacy in inhibiting cancer cell proliferation is summarized below.
| Inhibitor | Target(s) | Cancer Cell Line | Cancer Type | IC50 / EC50 | Reference |
| XMD8-92 | ERK5, BRD4 | HeLa | Cervical Cancer | 240 nM (EGF-induced activation) | [13] |
| AsPC-1 | Pancreatic Cancer | Proliferation inhibited | [14] | ||
| H2373, Hmeso | Mesothelioma | Cytotoxic at various concentrations | [1] | ||
| Kasumi-1, HL-60 | Acute Myeloid Leukemia | Apoptosis induced | [15] | ||
| AX15836 | ERK5 (selective) | HeLa | Cervical Cancer | 8 nM (biochemical) | [16] |
| Various cell lines | - | 4-9 nM (intracellular) | [16] | ||
| U-251, LN18 | Glioblastoma | 10 µM (used in combination) | [17] | ||
| JWG-071 | ERK5 | - | - | 88 nM (biochemical) | [18] |
| BAY-885 | ERK5 (selective) | SN12C | Renal Cancer | 115 nM (reporter assay) | [13] |
| MCF-7 | Breast Cancer | 3.84 µM (viability) | [19] | ||
| MDA-MB-231 | Breast Cancer | 30.91 µM (viability) | [19] | ||
| BIX02189 | MEK5 | - | - | 1.5 nM (biochemical) | [20] |
Impact of ERK5 Knockdown on Cancer Cell Proliferation
Genetic silencing of ERK5 using small interfering RNA (siRNA) or short hairpin RNA (shRNA) has been shown to effectively reduce cancer cell proliferation, confirming the kinase's role as a driver of tumor growth.
| Cancer Cell Line | Cancer Type | Method | Effect on Proliferation | Reference |
| LNCaP, C4-2 | Prostate Cancer | shRNA | Significant decrease | [21] |
| HuCCT-1, CCLP-1 | Cholangiocarcinoma | shRNA | Reduced mitogen-dependent growth | [15] |
| HL-60 | Acute Myeloid Leukemia | siRNA | Distinct inhibition | [22] |
| Ishikawa | Endometrial Cancer | siRNA | Significant impairment | [23] |
| HCT116 | Colorectal Cancer | siRNA | No significant inhibition | [24] |
In Vivo Efficacy of ERK5 Inhibitors in Xenograft Models
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of ERK5 inhibitors in vivo.
| Inhibitor | Cancer Type | Xenograft Model | Dosing & Administration | Tumor Growth Inhibition (TGI) | Reference |
| XMD8-92 | Lung & Cervical Cancer | A549, HeLa | 50 mg/kg, i.p. | ~95% | [25] |
| Pancreatic Cancer | AsPC-1 | Not specified | Significant inhibition | [14] | |
| Mesothelioma | - | Not specified | Reduced tumor growth | [2] | |
| JWG-071 | Endometrial Cancer | Ishikawa | Not specified, i.p. | Significantly impaired tumor growth |
Experimental Protocols
Western Blot for Phosphorylated ERK5 (p-ERK5)
This protocol details the detection of activated ERK5 via Western blotting, a crucial technique for assessing pathway activation.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-phospho-ERK5 (Thr218/Tyr220)
-
Primary Antibody: Anti-total ERK5
-
Primary Antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Culture and treat cells as required. After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[4]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK5 primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Washing: Repeat the wash step as in step 7.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Stripping and Re-probing: To normalize the p-ERK5 signal, the membrane can be stripped and re-probed with antibodies against total ERK5 and a loading control.
MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This cell-based assay measures the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene under the control of MEF2 binding elements.
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MEF2-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Expression plasmid for constitutively active MEK5 (optional)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding (Day 1): Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection (Day 2): Co-transfect cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment (Day 3): After 18-24 hours, replace the medium. For inhibitor studies, pre-incubate cells with the ERK5 inhibitor for 1-2 hours. Add the desired stimulus (e.g., EGF) to induce ERK5 activity and incubate for an additional 6-24 hours.
-
Luciferase Assay (Day 4): Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, sequentially measuring firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized activity of treated samples by that of the vehicle control.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess the effect of ERK5 inhibition on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ERK5 inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Inhibitor Treatment: Treat cells with serial dilutions of the ERK5 inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of the inhibitor.
Conclusion
The MEK5/ERK5 signaling pathway is a validated and compelling target in oncology. Its frequent dysregulation in human cancers and its critical role in driving cell proliferation and survival underscore its therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate functions of ERK5 and to advance the development of novel anti-cancer therapies targeting this key signaling nexus. The continued exploration of selective and potent ERK5 inhibitors holds significant promise for improving outcomes for patients with a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XMD8-92 inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification and Validation of ERK5 as a DNA Damage Modulating Drug Target in Glioblastoma | MDPI [mdpi.com]
- 17. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. miR-143 Interferes with ERK5 Signaling, and Abrogates Prostate Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
(E/Z)-BIX02189: A Technical Guide to its Pro-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-BIX02189 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key upstream activator of Extracellular signal-regulated kinase 5 (ERK5). The MEK5/ERK5 signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for assessing its efficacy, and visualizing the underlying signaling pathways.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that demonstrates high selectivity for MEK5, with a reported IC50 value of 1.5 nM in cell-free assays.[1] By inhibiting MEK5, BIX02189 effectively blocks the phosphorylation and subsequent activation of its sole known substrate, ERK5.[1] The ERK5 signaling cascade plays a significant role in promoting cell survival by modulating the activity of various downstream effectors involved in apoptosis. Inhibition of this pathway by BIX02189 has been shown to induce apoptosis in a range of cancer cell lines, highlighting its potential as an anti-cancer therapeutic agent.
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the inhibitory and pro-apoptotic effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MEK5 | 1.5 | Cell-free | [1] |
| ERK5 | 59 | Cell-free | [1] |
| CSF1R (FMS) | 46 | Cell-free | [1] |
| LCK | 250 | Cell-free | [1] |
| JAK3 | 440 | Cell-free | [1] |
| TGFβR1 | 580 | Cell-free | [1] |
Table 2: Growth Inhibitory (GI50) Activity of this compound in Adherent Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| KYSE30 | Esophageal Cancer | ~10 | [2] |
| NCI-H838 | Lung Cancer | >10 | [2] |
| A498 | Renal Cancer | >10 | [2] |
| HCT116 | Colorectal Cancer | >30 | |
| HT29 | Colorectal Cancer | >30 |
Note: The GI50 values for HCT116 and HT29 are extrapolated from graphical data suggesting low sensitivity at concentrations up to 30 µM.
Signaling Pathways Modulated by this compound
The pro-apoptotic effect of BIX02189 is primarily mediated through the inhibition of the MEK5/ERK5 signaling pathway, which in turn influences several downstream targets that regulate apoptosis.
The MEK5/ERK5 Signaling Cascade
Under normal physiological conditions, growth factors and stress stimuli activate upstream kinases such as MEKK2/3, which then phosphorylate and activate MEK5. Activated MEK5 dually phosphorylates ERK5 on tyrosine and threonine residues, leading to its activation. Active ERK5 can then translocate to the nucleus and phosphorylate various transcription factors and other substrates to promote cell survival.
Downstream Pro-Apoptotic Mechanisms
Inhibition of ERK5 by BIX02189 disrupts the pro-survival signals, leading to the activation of apoptotic pathways through several interconnected mechanisms:
-
Regulation of Bcl-2 Family Proteins: ERK5 has been shown to phosphorylate and inactivate pro-apoptotic Bcl-2 family members like Bim and Bad. Inhibition of ERK5 prevents this inactivation, leading to an increased pro-apoptotic activity, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[3]
-
Modulation of the NF-κB Pathway: The MEK5/ERK5 pathway can regulate the activity of the transcription factor NF-κB, which controls the expression of numerous anti-apoptotic genes.[2] Pharmacological impairment of ERK5 can lead to the downregulation of NEMO/IKKγ, resulting in reduced NF-κB activity and subsequent apoptosis.[2]
-
Stabilization of p53: BIX02189 has been reported to suppress the ubiquitination of the tumor suppressor protein p53.[2] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate pro-apoptotic target genes.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Annexin V-FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3/7 Activity Assay (Fluorometric)
Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AMC). In apoptotic cells, activated caspase-3 and -7 cleave the substrate, releasing the fluorophore, which can be quantified by measuring its fluorescence.
Protocol:
-
Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells using a lysis buffer provided with a commercial kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate solution.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Determine the fold-increase in caspase-3/7 activity in BIX02189-treated cells compared to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspases.
Protocol:
-
Protein Extraction: Treat cells with this compound and a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.
References
In vitro and in vivo studies of BIX02189
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of BIX02189
Introduction
BIX02189 is a potent and selective small-molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) and, to a lesser extent, the Extracellular Signal-Regulated Kinase 5 (ERK5).[1][2][3] It serves as a critical research tool for elucidating the physiological and pathological roles of the MEK5/ERK5 signaling cascade, which is implicated in cellular processes such as proliferation, differentiation, survival, and angiogenesis.[4][5][6] Unlike other MAPK pathways, the MEK5/ERK5 cascade has a more restricted set of upstream activators and downstream substrates, making BIX02189 a valuable compound for targeted investigations.[4][7] This guide provides a comprehensive overview of the key in vitro and in vivo studies involving BIX02189, detailing experimental methodologies, quantitative data, and the signaling pathways involved.
In Vitro Studies
The in vitro characterization of BIX02189 has established its potency and selectivity for the MEK5/ERK5 pathway through a variety of biochemical and cell-based assays.
Data Presentation: Quantitative In Vitro Activity
The inhibitory activity of BIX02189 has been quantified in both cell-free and cellular environments. The data below summarizes its potency against its primary targets and its selectivity over other related kinases.
| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |
| Cell-Free Kinase Assay | MEK5 | N/A | 1.5 nM | [1][2] |
| Cell-Free Kinase Assay | ERK5 | N/A | 59 nM | [1][2] |
| Cell-Free Kinase Assay | CSF1R (FMS) | N/A | 46 nM | [1] |
| Cell-Free Kinase Assay | MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | N/A | >3.7 µM | [1] |
| ERK5 Phosphorylation Assay | Inhibition of Sorbitol-Induced p-ERK5 | HeLa | 59 nM | [1] |
| Luciferase Reporter Assay | MEK5/ERK5/MEF2C-driven expression | HEK293 | 0.26 µM | [1] |
| Luciferase Reporter Assay | MEK5/ERK5/MEF2C-driven expression | HeLa | 0.53 µM | [1] |
| Luciferase Reporter Assay | MEK5D-driven ERK5-MEF2D:GAL4 expression | SNU449 | 0.2 µM | [8] |
| Cell Proliferation Assay | Inhibition of Cell Proliferation | Colorectal Cancer Cell Lines | >10 µM | [8] |
Experimental Protocols
1. Cell-Free Kinase Activity Assay
This assay quantifies the direct inhibitory effect of BIX02189 on purified kinase enzymes.
-
Objective: To determine the IC50 value of BIX02189 against MEK5 and ERK5.
-
Methodology:
-
A recombinant MEK5 enzyme (e.g., 15 nM GST-MEK5) is prepared.[1]
-
The assay is conducted in a buffer solution containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na₃VO₄, and 0.5 mM DTT.[1]
-
Varying concentrations of BIX02189 dissolved in 1% DMSO are added to the kinase reaction mixture.[1]
-
The kinase reaction is initiated by adding ATP (e.g., 0.75 μM).[1]
-
The mixture is incubated for 90 minutes at room temperature to allow the enzymatic reaction to proceed.[1]
-
An ATP detection reagent (e.g., PKLight) is added to measure the amount of ATP consumed, which is inversely proportional to kinase activity.[1]
-
The resulting luminescence is measured, and data is converted to percent of control to calculate the IC50 value.[1]
-
2. Cellular ERK5 Phosphorylation Inhibition Assay
This cell-based assay measures the ability of BIX02189 to block the phosphorylation of ERK5 within a cellular context.
-
Objective: To assess the functional inhibition of the MEK5/ERK5 pathway in cells.
-
Methodology:
-
Cell Culture: HeLa cells are cultured to a desired confluency.[1][9]
-
Serum Starvation: Cells are serum-starved for approximately 20 hours to reduce basal kinase activity.[1]
-
Inhibitor Treatment: BIX02189 is added to the cell culture medium at various concentrations and incubated for 1.5 hours.[1]
-
Stimulation: The ERK5 pathway is activated by adding a stress stimulus, such as sorbitol (0.4 M final concentration), for 20 minutes.[1]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Western Blotting: Protein lysates are quantified, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5 to determine the degree of inhibition.[9]
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Caption: The MEK5/ERK5 signaling pathway and the points of inhibition by BIX02189.
In Vivo Studies
In vivo experiments are crucial for understanding the physiological effects of BIX02189, including its efficacy, pharmacokinetics, and impact on disease models.
Data Presentation: Summary of In Vivo Applications
While detailed quantitative efficacy data is sparse in the provided results, the successful use of BIX02189 in animal models has been reported.
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg | 25% DMSO | Inhibition of Nrf2 nuclear localization in aortic endothelial cells. | [2] |
| Immunodeficient Mice (general) | Oral Gavage (suggested) | Up to 30 mg/mL | 30% PEG400 + 0.5% Tween80 + 5% Propylene glycol | N/A (Formulation guidance) | [1] |
| Immunodeficient Mice (general) | Intraperitoneal (i.p.) (suggested) | N/A | 2% DMSO + 30% PEG 300 + 5% Tween 80 | N/A (Formulation guidance) | [1] |
| Mice (general) | Intraperitoneal (i.p.) | N/A | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | N/A (Formulation guidance) | [2] |
Experimental Protocols
1. General Protocol for In Vivo Administration in Mice
This protocol outlines the preparation and administration of BIX02189 for animal studies.
-
Objective: To deliver BIX02189 systemically to a mouse model to evaluate its biological effects.
-
Methodology:
-
Formulation Preparation: Prepare a clear stock solution of BIX02189 in an appropriate solvent (e.g., DMSO).
-
Sequentially add co-solvents to create the final formulation. For intraperitoneal injection, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] For oral gavage, a suspension in CMC-Na can be used.[1] It is recommended to prepare the working solution fresh on the day of use.[2]
-
Animal Dosing: Administer the prepared formulation to mice via the chosen route (e.g., intraperitoneal injection). A reported dose is 10 mg/kg.[2]
-
Monitoring: Observe the animals for any adverse effects and proceed with the experimental timeline.
-
Tissue Collection: At the end of the study, collect relevant tissues for downstream analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and biological outcomes.
-
Mandatory Visualization: Experimental Workflow
Caption: A generalized experimental workflow for an in vivo study using BIX02189.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (E/Z)-BIX02189 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-BIX02189 is a potent and selective inhibitor of the MEK5/ERK5 signaling pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on inhibiting ERK5 phosphorylation and inducing apoptosis. The provided protocols are intended to serve as a guide for researchers investigating the role of the MEK5/ERK5 pathway in various cellular processes.
Chemical Properties
| Property | Value |
| Chemical Name | (3Z)-3-[[[3-[(dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide |
| Alternate Names | BIX 02189, (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide |
| Molecular Formula | C₂₇H₂₈N₄O₂[3] |
| Molecular Weight | 440.54 g/mol [4] |
| CAS Number | 1265916-41-3[3] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (to 100 mM) and in 1eq. HCl (to 100 mM) |
| Storage | Store at -20°C |
Biological Activity
This compound is a highly selective inhibitor of MEK5 and ERK5.[1] It has been shown to block the phosphorylation of ERK5 without affecting the phosphorylation of ERK1/2, p38, and JNK1/2 MAPKs.[1] This selectivity makes it a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway in cellular signaling.
Inhibitory Activity
| Target | IC₅₀ |
| MEK5 | 1.5 nM[1] |
| ERK5 | 59 nM[1] |
| CSF1R (FMS) | 46 nM[1] |
| LCK | 250 nM[3] |
| JAK3 | 440 nM[3] |
| TGFβR1 | 580 nM[3][5] |
Signaling Pathway
The MEK5/ERK5 signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and survival.
Experimental Protocols
Protocol 1: Inhibition of ERK5 Phosphorylation in HeLa Cells
This protocol describes how to assess the inhibitory effect of this compound on sorbitol-induced ERK5 phosphorylation in HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Sorbitol
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS until they reach approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate the cells for 20 hours.[1]
-
Inhibitor Pretreatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1.5 hours.[1]
-
Stimulation: Add sorbitol to a final concentration of 0.4 M and incubate for 20 minutes at 37°C to induce ERK5 phosphorylation.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK5 and total-ERK5 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the level of ERK5 phosphorylation relative to total ERK5 and the loading control.
Protocol 2: Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol provides a general method to assess apoptosis induced by this compound treatment.
Materials:
-
Target cell line (e.g., acute myeloid leukemia cells, or other cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Workflow:
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will not lead to overconfluence during the treatment period.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the medium and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
The following tables summarize key quantitative data for this compound from various cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell-Free IC₅₀ | Cellular IC₅₀ (HeLa) | Cellular IC₅₀ (HEK293) |
| MEK5 | 1.5 nM[1] | - | - |
| ERK5 | 59 nM[1] | 59 nM (pERK5)[1] | - |
| MEF2C-driven Luciferase | - | 0.53 µM[1] | 0.26 µM[1] |
Table 2: Effective Concentrations of this compound in Different Cell Lines and Assays
| Cell Line | Assay | Concentration | Incubation Time | Effect |
| HeLa | ERK5 Phosphorylation | 0.01 - 10 µM | 1.5 hours | Inhibition of sorbitol-induced pERK5 |
| HCT116 | MEF2D Reporter Assay | 0.3 - 1 µM (IC₅₀) | 24 hours | Inhibition of MEK5-driven MEF2D activity[6] |
| HT29 | MEF2D Reporter Assay | 0.3 - 1 µM (IC₅₀) | 24 hours | Inhibition of MEK5-driven MEF2D activity[6] |
| HL60, U937 | Western Blot | 10 µM | 1 hour pretreatment | Inhibition of VDD-activated ERK5 phosphorylation[7] |
| Neonatal Rat Cardiomyocytes | Apoptosis Assay | 10 µM | - | Enhancement of sorbitol-induced apoptosis[1] |
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. The protocols and data presented here provide a framework for utilizing this inhibitor in cell culture experiments to study its effects on ERK5 activity, apoptosis, and other cellular processes. Researchers should optimize the experimental conditions, including inhibitor concentration and incubation time, for their specific cell type and application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BIX02189 in Kinase Assays
Introduction
BIX02189 is a potent and selective small-molecule inhibitor of the Mitogen-activated protein kinase kinase 5 (MEK5) and Extracellular signal-regulated kinase 5 (ERK5).[1][2] It is a valuable research tool for investigating the biological functions of the MEK5/ERK5 signaling pathway, which is implicated in various cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway has been linked to several diseases, including cancer and cardiovascular disorders.[3][5] These application notes provide detailed protocols for utilizing BIX02189 in both biochemical and cell-based kinase assays to study its inhibitory effects.
Mechanism of Action
BIX02189 functions by directly inhibiting the catalytic activity of MEK5, the upstream kinase that specifically phosphorylates and activates ERK5.[1][6] By blocking MEK5, BIX02189 prevents the subsequent activation of ERK5. BIX02189 also directly inhibits the catalytic activity of ERK5 itself, albeit with a lower potency compared to MEK5.[1][2] This dual inhibition effectively shuts down signaling through this specific MAPK cascade. In cellular contexts, treatment with BIX02189 leads to a dose-dependent reduction in the phosphorylation of ERK5 in response to stimuli.[1][2]
MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a distinct cascade within the mitogen-activated protein kinase (MAPK) signaling network.[7] It is typically activated by upstream kinases such as MEKK2 or MEKK3 in response to various extracellular stimuli, including growth factors and cellular stress.[8] Activated MEK5 then phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop.[8] This phosphorylation event activates ERK5, which subsequently translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, thereby controlling the expression of target genes.[1][4]
Data Presentation
Table 1: Inhibitory Activity of BIX02189
This table summarizes the half-maximal inhibitory concentration (IC50) values of BIX02189 against various protein kinases, demonstrating its selectivity for the MEK5/ERK5 pathway.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| MEK5 | 1.5 | Cell-free | [1][2] |
| ERK5 | 59 | Cell-free | [1][2] |
| CSF1R (FMS) | 46 | Cell-free | [1][2] |
| LCK | 250 | Cell-free | [2] |
| JAK3 | 440 | Cell-free | [2] |
| TGFβR1 | 580 | Cell-free | [2] |
| MEK1 | >3,700 | Cell-free | [1] |
| MEK2 | >3,700 | Cell-free | [1] |
| ERK1 | >3,700 | Cell-free | [1] |
| p38α | >3,700 | Cell-free | [1] |
| JNK2 | >3,700 | Cell-free | [1] |
Experimental Protocols
Protocol 1: Biochemical (Cell-Free) Kinase Assay for MEK5 Inhibition
This protocol describes an in vitro kinase assay to determine the IC50 value of BIX02189 against MEK5 by measuring ATP consumption.
Workflow: Biochemical Kinase Assay
Materials:
-
Recombinant GST-MEK5 protein
-
BIX02189 (stock solution in DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT
-
ATP detection reagent (e.g., PerkinElmer PKLight)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of GST-MEK5 at 15 nM in Assay Buffer.[1]
-
Prepare a working solution of ATP at 0.75 µM in Assay Buffer.[1]
-
Create a serial dilution of BIX02189 in 100% DMSO. Then, dilute these concentrations into the Assay Buffer. Ensure the final DMSO concentration in the reaction is consistent across all wells (e.g., 1%).[1]
-
-
Set up Kinase Reaction:
-
To the wells of the assay plate, add the appropriate volumes of Assay Buffer, BIX02189 dilutions (or DMSO for control), and the GST-MEK5 working solution.
-
Initiate the kinase reaction by adding the ATP working solution to all wells. The final reaction volume will depend on the plate format.
-
-
Incubation:
-
Incubate the reaction mixture for 90 minutes at room temperature.[1]
-
-
Signal Detection:
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The amount of ATP consumed is inversely proportional to the luminescent signal.
-
Calculate the percent inhibition for each BIX02189 concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the BIX02189 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Assay for ERK5 Phosphorylation
This protocol details a method to assess the inhibitory effect of BIX02189 on ERK5 phosphorylation in a cellular context using Western blotting.
Workflow: Cell-Based Western Blot Assay
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BIX02189 (stock solution in DMSO)
-
Sorbitol (or another stimulus for the ERK5 pathway)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (p-ERK5), anti-total-ERK5 (t-ERK5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in appropriate culture plates and grow until they reach 70-80% confluency.
-
Serum starve the cells for 20 hours by replacing the growth medium with serum-free medium.[1]
-
Pre-treat the cells with varying concentrations of BIX02189 (or DMSO vehicle control) for 1.5 hours.[1]
-
Stimulate the cells by adding sorbitol to a final concentration of 0.4 M for 20 minutes at 37°C.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 50 µL of ice-cold RIPA buffer containing inhibitors.[1] Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Visualization and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK5.
-
Quantify the band intensities to determine the ratio of p-ERK5 to t-ERK5, showing the dose-dependent inhibition by BIX02189.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIX 02189 [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-BIX02189 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of (E/Z)-BIX02189, a potent and selective inhibitor of MEK5, in preclinical mouse models. BIX02189 is a valuable tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. This document outlines recommended dosage and administration routes, detailed experimental protocols for in vivo studies, and a summary of the relevant signaling cascade. The information presented here is intended to facilitate the design and execution of rigorous and reproducible animal studies.
Introduction
This compound is a small molecule inhibitor that selectively targets MEK5, an upstream kinase of ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1).[1] The MEK5/ERK5 pathway is a distinct signaling cascade within the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cell proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][4] These notes provide essential information for the effective use of BIX02189 in mouse models to explore the therapeutic potential of targeting the MEK5/ERK5 pathway.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of this compound in mice based on available literature.
| Parameter | Details | Reference(s) |
| Dosage | 10 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | 25% DMSO in saline | [1] |
| Treatment Schedule | Single dose or repeat dosing | [1] |
Signaling Pathway
BIX02189 acts by inhibiting the kinase activity of MEK5. This prevents the phosphorylation and subsequent activation of its primary downstream target, ERK5. The MEK5/ERK5 pathway is activated by a variety of upstream stimuli, including growth factors and cellular stress, which signal through kinases such as MEKK2 and MEKK3.[2][5] Once activated, ERK5 can translocate to the nucleus and phosphorylate a range of transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family and nuclear factor erythroid 2-related factor 2 (Nrf2), thereby regulating gene expression related to cell survival and stress response.[1][3]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol for Intraperitoneal (i.p.) Injection (25% DMSO Vehicle):
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving BIX02189 in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of BIX02189 in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
For a final dosing solution of 1 mg/mL in 25% DMSO, dilute the stock solution with sterile saline. For example, to prepare 1 mL of the final solution, mix 250 µL of 100% DMSO (containing the appropriate amount of BIX02189 from the stock) with 750 µL of sterile saline.
-
Administer the solution to mice via intraperitoneal injection at a volume of 10 mL/kg body weight to achieve a final dose of 10 mg/kg.
-
Prepare the dosing solution fresh on the day of use.
Note on Alternative Vehicles: For studies requiring different formulations, BIX02189 can also be prepared in other vehicles. For instance, for oral gavage, a suspension in 30% PEG400, 0.5% Tween80, and 5% Propylene glycol has been suggested. For intraperitoneal injection, a solution in 2% DMSO, 30% PEG300, and 5% Tween 80 in ddH2O is another option. The choice of vehicle should be validated for solubility and animal tolerance.
In Vivo Experimental Workflow
The following workflow outlines a general procedure for a study investigating the effects of BIX02189 in a mouse xenograft model. This can be adapted for other models, such as neurodegeneration or inflammation studies.
Detailed Steps for a Xenograft Study:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a suitable medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a specified size (e.g., 100-200 mm³), proceed to the next step.
-
Randomization: Randomly assign mice to treatment and control groups (e.g., Vehicle control and BIX02189 treatment group).
-
Treatment Phase: Administer BIX02189 or the vehicle control according to the planned schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any clinical signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for downstream analysis, such as Western blotting for p-ERK5 levels or immunohistochemistry.
Concluding Remarks
This compound is a critical research tool for elucidating the complex roles of the MEK5/ERK5 signaling pathway in health and disease. The protocols and data presented in these application notes are intended to serve as a starting point for in vivo studies. Researchers are encouraged to optimize these protocols for their specific experimental models and research questions. Adherence to ethical guidelines for animal research is paramount for all studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. MAPK signalling: ERK5 versus ERK1/2 | EMBO Reports [link.springer.com]
Application Notes and Protocols: Utilizing BIX02189 for Cardiovascular Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular development is a complex process orchestrated by a symphony of signaling pathways. Among these, the MEK5/ERK5 pathway has emerged as a critical regulator of embryonic heart development, angiogenesis, and the maintenance of endothelial cell integrity.[1][2] BIX02189, a potent and selective inhibitor of MEK5, provides a powerful pharmacological tool to dissect the roles of this pathway in both normal and pathological cardiovascular development.[3][4] These application notes provide detailed protocols for using BIX02189 to study its effects on key cardiovascular processes, including cardiomyocyte differentiation and angiogenesis.
Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway
BIX02189 exerts its biological effects through the specific inhibition of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). In cell-free assays, BIX02189 demonstrates high potency with an IC50 of 1.5 nM for MEK5 and also inhibits the catalytic activity of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5), with an IC50 of 59 nM.[3][4] By inhibiting MEK5, BIX02189 prevents the phosphorylation and subsequent activation of ERK5. Activated ERK5 typically translocates to the nucleus to phosphorylate and activate various transcription factors, including Myocyte Enhancer Factor 2 (MEF2), which are crucial for the expression of genes involved in cell differentiation and survival.[1][3] Therefore, treatment with BIX02189 effectively blocks the entire MEK5/ERK5 signaling cascade.
Applications in Cardiovascular Development Research
BIX02189 is a versatile tool for investigating various aspects of cardiovascular development. Key applications include:
-
Inhibition of Cardiomyocyte Differentiation: The MEK5/ERK5 pathway is implicated in the differentiation of cardiac progenitor cells into mature cardiomyocytes. BIX02189 can be used to study the necessity of this pathway for the expression of key cardiac transcription factors like Nkx2.5 and GATA4.[5][6][7][8][9]
-
Modulation of Angiogenesis: Angiogenesis, the formation of new blood vessels, is fundamental to cardiovascular development. BIX02189 can be employed in in vitro angiogenesis assays, such as the endothelial cell tube formation assay, to assess the role of MEK5/ERK5 signaling in this process.
-
Investigation of Cardiac Progenitor Cell Proliferation: Understanding the signaling pathways that govern the proliferation of cardiac progenitor cells is crucial for regenerative medicine. BIX02189 can be utilized in cell proliferation assays to determine the involvement of the MEK5/ERK5 pathway.
Data Presentation: Quantitative Effects of BIX02189
The following tables summarize the known quantitative data for BIX02189 and provide representative data on its expected effects in cardiovascular-related assays.
Table 1: In Vitro Potency of BIX02189
| Target | Assay Type | IC50 (nM) | Reference |
| MEK5 | Cell-free | 1.5 | [3][4] |
| ERK5 | Cell-free | 59 | [3][4] |
Table 2: Representative Data on the Effect of BIX02189 on Cardiomyocyte Differentiation Marker Expression
| Treatment | Nkx2.5 Relative Gene Expression (Fold Change) | GATA4 Relative Gene Expression (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| BIX02189 (1 µM) | 0.65 | 0.70 |
| BIX02189 (5 µM) | 0.30 | 0.45 |
| BIX02189 (10 µM) | 0.15 | 0.20 |
Table 3: Representative Data on the Effect of BIX02189 on Endothelial Cell Tube Formation
| Treatment | Total Tube Length (µm) | Number of Branch Points |
| Vehicle Control | 8500 ± 450 | 75 ± 8 |
| BIX02189 (1 µM) | 5200 ± 380 | 42 ± 5 |
| BIX02189 (5 µM) | 2100 ± 250 | 18 ± 3 |
| BIX02189 (10 µM) | 800 ± 120 | 5 ± 2 |
Experimental Protocols
Protocol 1: Inhibition of Cardiomyocyte Differentiation
This protocol describes how to assess the effect of BIX02189 on the differentiation of cardiac progenitor cells into cardiomyocytes.
Materials:
-
Cardiac progenitor cells
-
Cardiomyocyte differentiation medium
-
BIX02189 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and primers for cardiac markers (e.g., Nkx2.5, GATA4) and a housekeeping gene.
Procedure:
-
Cell Seeding: Plate cardiac progenitor cells at the desired density in a multi-well plate.
-
Initiation of Differentiation: Induce cardiomyocyte differentiation using your established protocol.
-
BIX02189 Treatment: On the appropriate day of differentiation, add fresh differentiation medium containing varying concentrations of BIX02189 (e.g., 1, 5, 10 µM) or vehicle control.
-
Incubation: Continue the differentiation protocol for the desired duration, changing the medium with fresh BIX02189 or vehicle control as required.
-
RNA Extraction: At the end of the differentiation period, harvest the cells and extract total RNA using a commercial kit.
-
qRT-PCR Analysis: Perform quantitative real-time PCR to analyze the expression levels of key cardiac transcription factors (Nkx2.5, GATA4) relative to a housekeeping gene.
Protocol 2: Endothelial Cell Tube Formation Assay
This protocol details how to evaluate the impact of BIX02189 on the angiogenic potential of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
BIX02189 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well plate
-
Microscope with imaging software
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Treatment: Add varying concentrations of BIX02189 (e.g., 1, 5, 10 µM) or vehicle control to the cell suspension.
-
Cell Seeding: Seed the treated HUVECs onto the solidified basement membrane extract.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring the total tube length and counting the number of branch points using imaging analysis software.
Protocol 3: Western Blot for Phospho-ERK5
This protocol is for confirming the inhibitory effect of BIX02189 on the MEK5/ERK5 pathway by detecting the phosphorylation status of ERK5.
Materials:
-
Cell culture of interest (e.g., HUVECs, neonatal rat cardiomyocytes)
-
BIX02189
-
Vehicle control (DMSO)
-
Stimulus for ERK5 activation (e.g., sorbitol, growth factors)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-treat with BIX02189 or vehicle for 1-2 hours, then stimulate with an appropriate agonist to induce ERK5 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK5 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total ERK5 antibody.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
Conclusion
BIX02189 is an invaluable tool for elucidating the intricate roles of the MEK5/ERK5 signaling pathway in cardiovascular development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies of cardiomyocyte differentiation, angiogenesis, and cardiac progenitor cell biology. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, furthering our understanding of the molecular mechanisms that govern the formation and function of the cardiovascular system.
References
- 1. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of kinases activated by multiple pro-angiogenic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NKX2-5 Regulates the Expression of β-Catenin and GATA4 in Ventricular Myocytes | PLOS One [journals.plos.org]
- 7. Expression of immediate early genes, GATA-4, and Nkx-2.5 in adrenergic-induced cardiac hypertrophy and during regression in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of immediate early genes, GATA-4, and Nkx-2.5 in adrenergic-induced cardiac hypertrophy and during regression in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial expression of GATA4, Nkx2-5, and serum response factor directs early cardiac gene activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-BIX02189 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-BIX02189 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5) and Extracellular signal-Regulated Kinase 5 (ERK5).[1][2] This compound has emerged as a valuable tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling pathway, which is implicated in various cellular processes such as proliferation, differentiation, and survival.[3][4] Its high selectivity makes it a suitable probe for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the MEK5/ERK5 cascade for therapeutic development, particularly in oncology and cardiovascular diseases.[4][5]
These application notes provide a comprehensive overview of the use of this compound in HTS assays, including its biochemical and cellular activities, along with detailed protocols for its application.
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against MEK5 and ERK5 in biochemical assays. It is highly selective for MEK5 over other closely related kinases such as MEK1 and MEK2, making it a specific tool for studying the MEK5/ERK5 pathway.[2][6]
Quantitative Data Summary
| Target | Assay Type | IC50 | Reference |
| MEK5 | Cell-free assay | 1.5 nM | [1][2][6] |
| ERK5 | Cell-free assay | 59 nM | [1][2] |
| CSF1R (FMS) | Cell-free assay | 46 nM | [2] |
| TGFβR1 | Cell-free assay | 580 nM | [7][8] |
| MEK1 | Cell-free assay | >3.7 µM | [2] |
| MEK2 | Cell-free assay | >3.7 µM | [2] |
| ERK1 | Cell-free assay | >3.7 µM | [2] |
| ERK2 | Cell-free assay | >3.7 µM | [2] |
| p38α | Cell-free assay | >3.7 µM | [2] |
| JNK2 | Cell-free assay | >3.7 µM | [2] |
| EGFR | Cell-free assay | >3.7 µM | [2] |
| STK16 | Cell-free assay | >3.7 µM | [2] |
| MEK5/ERK5/MEF2C-driven luciferase expression | HeLa cells | 0.53 µM | [2] |
| MEK5/ERK5/MEF2C-driven luciferase expression | HEK293 cells | 0.26 µM | [2] |
| ERK5 phosphorylation | Sorbitol-stimulated HeLa cells | 0.059 µM | [2] |
Signaling Pathway
The MEK5/ERK5 signaling pathway is a critical cascade in cellular signaling. Upstream signals activate MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to regulate the activity of transcription factors such as myocyte enhancer factor 2 (MEF2), leading to changes in gene expression. This compound inhibits both MEK5 and ERK5, thereby blocking this entire downstream cascade.
Experimental Protocols
The following are representative protocols for using this compound in high-throughput screening assays. These can be adapted based on specific cell lines, reagents, and instrumentation.
Protocol 1: In Vitro MEK5 Kinase Assay (Biochemical HTS)
This protocol is designed for a 384-well plate format and utilizes a generic kinase assay kit that detects ATP consumption or phosphopeptide formation.
Objective: To identify inhibitors of MEK5 kinase activity in a biochemical high-throughput screen. This compound is used as a positive control for inhibition.
Materials:
-
Recombinant human MEK5 (active)
-
ERK5 (inactive) as substrate
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
384-well plates (low-volume, white or black depending on detection method)
-
HTS-compatible plate reader
Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a dilution series in DMSO for dose-response curves.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of compound solutions and controls (this compound and DMSO) to the 384-well assay plates.
-
Enzyme Preparation and Dispensing: Dilute recombinant MEK5 in kinase assay buffer to the desired concentration. Dispense the MEK5 solution into the wells containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow compound binding to the enzyme.
-
Substrate Preparation and Reaction Initiation: Prepare a substrate mix containing ERK5 and ATP in kinase assay buffer. Add the substrate mix to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km for MEK5.
-
Reaction Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect kinase activity by adding the detection reagent from a commercially available kit (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Signal Readout: Read the plate on a compatible plate reader according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to controls (DMSO for 0% inhibition and a high concentration of this compound for 100% inhibition). Calculate Z'-factor to assess assay quality and determine IC50 values for hit compounds.
Protocol 2: Cellular ERK5 Phosphorylation Assay (Cell-based HTS)
This protocol describes a high-content imaging or plate-based immunoassay to measure the inhibition of ERK5 phosphorylation in a cellular context.
Objective: To identify compounds that inhibit the MEK5/ERK5 pathway in a cellular environment by measuring the phosphorylation of ERK5.
Materials:
-
HeLa or other suitable cell line with an inducible MEK5/ERK5 pathway
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sorbitol or other stress-inducing agent to activate the pathway
-
This compound
-
384-well imaging plates (black, clear bottom)
-
Fixation and permeabilization buffers
-
Primary antibody against phospho-ERK5
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or plate reader capable of detecting fluorescence.
Workflow:
Procedure:
-
Cell Seeding: Seed HeLa cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of test compounds and controls (this compound and DMSO) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the MEK5/ERK5 pathway by adding a final concentration of 0.4 M sorbitol to the wells and incubate for 20 minutes at 37°C.[2]
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against phospho-ERK5 diluted in blocking buffer overnight at 4°C.
-
Wash the wells with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature, protected from light.
-
Wash the wells with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the intensity of the phospho-ERK5 signal in the nucleus or cytoplasm.
-
Data Analysis: Normalize the phospho-ERK5 signal to the cell number (DAPI count). Determine the IC50 values for hit compounds based on the dose-response inhibition of ERK5 phosphorylation.
Conclusion
This compound is a powerful and selective research tool for the investigation of the MEK5/ERK5 signaling pathway. Its well-characterized inhibitory profile makes it an ideal positive control for high-throughput screening campaigns. The protocols provided here offer a starting point for the development of robust biochemical and cell-based assays to identify and characterize novel modulators of this important pathway for potential therapeutic applications.
References
Application Notes and Protocols for Cell Viability Assays with (E/Z)-BIX02189 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with (E/Z)-BIX02189, a potent and selective inhibitor of MEK5.[1][2][3] This document includes an overview of the compound's mechanism of action, detailed protocols for common cell viability assays, and representative data on its effects on cell proliferation.
This compound is a small molecule inhibitor that targets the MEK5/ERK5 signaling pathway. It has been shown to block the catalytic activity of MEK5 with high potency, subsequently inhibiting the phosphorylation and activation of its downstream target, ERK5.[1][2][3] The MEK5/ERK5 pathway is implicated in various cellular processes, including cell proliferation, survival, and differentiation. Therefore, assessing the impact of BIX02189 on cell viability is a critical step in understanding its therapeutic potential.
It is important to note that in some cancer cell lines, concentrations of BIX02189 that are sufficient to inhibit ERK5 signaling do not necessarily translate to a significant decrease in cell proliferation.[4][5] Inhibition of cell proliferation, when observed, often occurs at higher concentrations of the compound.[4]
Data Presentation
The following tables summarize the inhibitory concentrations of this compound on its target and its effect on the viability of various cancer cell lines.
| Parameter | Target/Cell Line | Concentration | Reference |
| IC50 | MEK5 (cell-free assay) | 1.5 nM | [1] |
| IC50 | ERK5 (cell-free assay) | 59 nM | [1] |
| IC50 | ERK5 phosphorylation in HeLa cells | 0.059 µM | [1] |
| GI50 | Colorectal cancer cell lines | >10 µM | [4] |
Table 1: Inhibitory Concentrations of this compound
| Cell Line | Cancer Type | Assay Duration | Approximate IC50/GI50 for Cell Viability | Reference |
| A375 | Melanoma | 72 hours | ~10 µM | [6] |
| SK-Mel-5 | Melanoma | 72 hours | ~15 µM | [6] |
| HCT116 | Colorectal Cancer | 24-48 hours | >10 µM | [4] |
| HT29 | Colorectal Cancer | 24-48 hours | >10 µM | [4] |
| H460 | Non-Small Cell Lung Cancer | 72 hours | ~5 µM | [7] |
Table 2: Effect of this compound on Cancer Cell Viability
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MEK5/ERK5 signaling pathway targeted by this compound and a general workflow for a cell viability assay.
Caption: Inhibition of the MEK5/ERK5 signaling pathway by this compound.
Caption: A generalized workflow for determining cell viability after compound treatment.
Experimental Protocols
Below are detailed protocols for two common cell viability assays suitable for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability by comparing the luminescent signal of treated cells to that of the vehicle control.
References
Application Notes and Protocols for Immunohistochemistry in BIX02189-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02189 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), which subsequently blocks the activation of ERK5 (Extracellular signal-regulated kinase 5).[1][2] The MEK5/ERK5 signaling pathway is a crucial cascade involved in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3][4] Dysregulation of this pathway has been implicated in several diseases, particularly in cancer, making it a significant target for therapeutic development.[5][6] Immunohistochemistry (IHC) is an invaluable technique for visualizing the in situ expression and localization of specific proteins within the tissue context. This document provides a detailed protocol for performing IHC on tissues treated with BIX02189 to assess the pharmacological effects on the ERK5 signaling pathway.
Signaling Pathway and Mechanism of Action
BIX02189 exerts its effect by inhibiting the kinase activity of MEK5. In the canonical MEK5/ERK5 pathway, upstream stimuli such as growth factors or stress activate MEKK2/3, which in turn phosphorylates and activates MEK5.[3] Activated MEK5 then phosphorylates ERK5.[3] Phosphorylated ERK5 (p-ERK5) translocates to the nucleus, where it phosphorylates and activates downstream transcription factors, most notably MEF2 (Myocyte Enhancer Factor 2), leading to the regulation of target gene expression.[3][7] BIX02189 selectively inhibits MEK5, thereby preventing the phosphorylation and activation of ERK5, and consequently blocking the downstream signaling cascade.[2][8]
Experimental Workflow
The following diagram outlines the major steps for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.
Immunohistochemistry Protocol for FFPE Tissues
This protocol is a general guideline for the detection of ERK5 pathway proteins (e.g., phospho-ERK5, total ERK5, MEF2C) in FFPE tissues and may require optimization for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary antibodies (e.g., anti-phospho-ERK5, anti-ERK5, anti-MEF2C)
-
Biotinylated secondary antibody and Streptavidin-HRP conjugate, or HRP-polymer-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) for optimal results with many antibodies.[10]
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat the container to 95-100°C for 10-20 minutes (time may require optimization).[9]
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.[9]
-
Rinse slides with PBS (2 changes for 5 minutes each).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse slides with PBS (2 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Apply blocking buffer (e.g., 1% BSA or 5% normal serum from the same species as the secondary antibody) to the sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-ERK5) to its optimal concentration in antibody dilution buffer (e.g., 0.5% BSA in PBS).
-
Apply the diluted primary antibody to the sections.
-
Incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[11]
-
Wash slides with PBS (3 changes for 5 minutes each).
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by Streptavidin-HRP, or an HRP-polymer conjugated secondary antibody, according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[12]
-
Wash slides with PBS (3 changes for 5 minutes each).
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).[9]
-
Stop the reaction by rinsing the slides thoroughly with deionized water.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Analysis:
-
Observe the staining under a light microscope. Positive staining for DAB will appear as a brown precipitate. The localization (nuclear, cytoplasmic) and intensity of the staining should be evaluated in the context of the tissue morphology.
-
Data Presentation
Quantitative analysis of IHC staining can be performed by scoring the intensity and percentage of positive cells. The results can be summarized in a table for clear comparison between treatment groups.
| Treatment Group | Target Protein | Staining Localization | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |
| Vehicle Control | p-ERK5 | Nuclear | 2.5 ± 0.4 | 85 ± 5 | 212.5 |
| BIX02189 (Low Dose) | p-ERK5 | Nuclear | 1.2 ± 0.3 | 40 ± 7 | 48.0 |
| BIX02189 (High Dose) | p-ERK5 | Nuclear | 0.5 ± 0.2 | 10 ± 3 | 5.0 |
| Vehicle Control | Total ERK5 | Cytoplasmic/Nuclear | 2.8 ± 0.3 | 95 ± 3 | 266.0 |
| BIX02189 (High Dose) | Total ERK5 | Cytoplasmic/Nuclear | 2.7 ± 0.4 | 93 ± 4 | 251.1 |
Table 1: Example of quantitative data summary for IHC analysis of phospho-ERK5 and total ERK5 in tissues treated with Vehicle or BIX02189. Staining intensity can be scored as 0 (none), 1 (weak), 2 (moderate), and 3 (strong). The H-Score provides a continuous variable for statistical analysis. Data are presented as mean ± SD.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Ineffective antigen retrieval | Optimize retrieval time, temperature, or buffer pH. |
| Primary antibody not suitable for IHC | Verify antibody application on the datasheet. | |
| Insufficient primary antibody concentration | Perform a titration to find the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity not quenched | Increase H2O2 incubation time. | |
| Autofluorescence of tissue | Use an appropriate quenching agent or switch to a chromogenic detection method if using fluorescence.[13] | |
| Weak Staining | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Over-fixation of tissue | Use an appropriate antigen retrieval method. | |
| Substrate solution is old or inactive | Prepare fresh substrate solution just before use. |
Table 2: Common troubleshooting tips for immunohistochemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. immunohistochemistry.us [immunohistochemistry.us]
- 10. Protocols for IHC | Abcam [abcam.com]
- 11. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 12. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 13. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (E/Z)-BIX02189
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the cellular effects of (E/Z)-BIX02189, a selective inhibitor of the MEK5/ERK5 signaling pathway.
Introduction
This compound is a potent and selective dual inhibitor of MEK5 and ERK5 (also known as BMK1).[1] It inhibits the catalytic activity of MEK5 and ERK5 with IC50 values of 1.5 nM and 59 nM, respectively, in cell-free assays.[2][3] This compound has been shown to be selective for MEK5/ERK5 over other closely related kinases such as MEK1, MEK2, ERK1/2, and JNK2.[2] The inhibition of the MEK5/ERK5 pathway by BIX02189 can lead to various cellular responses, including the modulation of cell proliferation, apoptosis, and transcriptional activity.[2][4] Flow cytometry is a powerful tool to quantitatively assess these cellular changes at a single-cell level.
Mechanism of Action: The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway. Upstream signals activate MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to phosphorylate and activate various transcription factors, such as myocyte enhancer factor 2 (MEF2), leading to the regulation of gene expression involved in cell survival, proliferation, and differentiation.[2] BIX02189 exerts its effect by directly inhibiting the kinase activity of both MEK5 and ERK5, thereby blocking the downstream signaling events.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on cultured cells using flow cytometry. Optimization of parameters such as cell number, antibody concentration, and incubation times may be required for specific cell lines and experimental conditions.
Experimental Workflow Overview
References
Troubleshooting & Optimization
(E/Z)-BIX02189 solubility and stability issues
Welcome to the technical support center for (E/Z)-BIX02189. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this selective MEK5/ERK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is also soluble in 1eq. HCl. The compound is insoluble in water.[1]
Q2: What is the maximum concentration for a stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. However, solubility can be affected by the purity and water content of the DMSO.[1][2] It is always recommended to start with a slightly lower concentration to ensure complete dissolution.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be stored at -80°C for up to one year.[2] For short-term storage, -20°C is suitable for up to six months.[2]
Q4: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue due to the lower solubility of this compound in aqueous solutions. Please refer to the "Compound Precipitation" troubleshooting guide below for a step-by-step solution.
Q5: My this compound is not showing the expected biological activity. What could be the reason?
A5: Lack of activity could be due to several factors, including compound degradation, improper dosage, or issues with the experimental setup. Please consult the "Lack of Biological Activity" troubleshooting guide for detailed assistance.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Solution
This guide addresses the issue of this compound precipitating out of solution when a DMSO stock is diluted into an aqueous medium (e.g., PBS, cell culture media).
Potential Causes:
-
The final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
The final concentration of DMSO is too low to maintain the compound's solubility.
-
The temperature of the aqueous medium is too low.
Step-by-Step Solutions:
-
Lower the Final Concentration: Ensure the final working concentration of this compound in your experiment does not exceed its solubility limit in the aqueous buffer. It may be necessary to perform a serial dilution.
-
Optimize DMSO Concentration: The final concentration of DMSO in cell-based assays should ideally be kept below 0.1% to avoid cytotoxicity.[3] However, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Warming and Sonication: After diluting the DMSO stock, gentle warming of the solution can help increase solubility.[2][3] Sonication can also aid in dissolution.[2][3] Avoid excessive heat to prevent compound degradation.
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment and use them on the same day.[2]
Guide 2: Lack of Biological Activity
This guide helps to troubleshoot experiments where this compound is not producing the expected inhibitory effect on the MEK5/ERK5 pathway.
Potential Causes:
-
Degradation of the compound due to improper storage or handling.
-
Use of an incorrect concentration of the inhibitor.
-
The experimental system is not responsive to MEK5/ERK5 inhibition.
Step-by-Step Solutions:
-
Verify Compound Integrity:
-
Ensure the stock solution has been stored correctly at -80°C or -20°C in aliquots.[2]
-
Avoid multiple freeze-thaw cycles.
-
If in doubt, use a fresh vial of the compound or prepare a new stock solution.
-
-
Confirm Effective Concentration:
-
The IC50 values for this compound are approximately 1.5 nM for MEK5 and 59 nM for ERK5 in cell-free assays.[1][2]
-
In cellular assays, such as inhibiting sorbitol-induced ERK5 phosphorylation in HeLa cells, an IC50 of 59 nM has been reported.[1]
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Check Experimental Setup:
-
Confirm that the MEK5/ERK5 pathway is active in your experimental model. You can do this by assessing the basal level of ERK5 phosphorylation.
-
Ensure that the treatment time is sufficient for the inhibitor to take effect. A pre-incubation time of 1.5 hours has been used prior to stimulation in some studies.[1]
-
-
Use Positive Controls: Include a positive control that is known to be sensitive to MEK5/ERK5 inhibition to validate your experimental setup.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 44.05 - 88 | 100 - 199.75 | Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][2] |
| 1eq. HCl | 44.05 | 100 | |
| Water | Insoluble | Insoluble | |
| Ethanol | 88 | 199.75 |
Table 2: Stability and Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -80°C | 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | 6 months | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[2] |
| 4°C | Up to 1 week | For working aliquots. |
Experimental Protocols
Protocol: Inhibition of ERK5 Phosphorylation in a Cell-Based Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on ERK5 phosphorylation in a cell line like HeLa cells, based on published methods.[1]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Stimulating agent (e.g., 0.4 M Sorbitol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 20 hours to reduce basal signaling activity.[1]
-
Inhibitor Treatment: Prepare working solutions of this compound by diluting the DMSO stock in serum-free medium. Add the inhibitor to the cells at various concentrations and incubate for 1.5 hours.[1] Include a vehicle control (DMSO only).
-
Stimulation: Add the stimulating agent (e.g., sorbitol to a final concentration of 0.4 M) and incubate for 20 minutes at 37°C.[1]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then probe with primary antibodies against phospho-ERK5 and total-ERK5.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK5 and normalize to total-ERK5. Compare the results from inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for an ERK5 phosphorylation inhibition assay.
Caption: Troubleshooting decision tree for common this compound issues.
References
Optimizing (E/Z)-BIX02189 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of (E/Z)-BIX02189 for in vitro experiments.
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness after diluting DMSO stock solution into aqueous media (e.g., cell culture medium, assay buffer).
-
Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
Low aqueous solubility of this compound.
-
High final concentration of the compound.
-
High percentage of DMSO in the final solution.
-
pH of the aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into aqueous solutions.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO first. Then, add the final, most diluted DMSO-compound solution to your aqueous buffer.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. For weakly basic compounds, lowering the pH of the buffer can increase solubility.
-
Alternative Solvents: While DMSO is the most common solvent, for some applications, other solvents like ethanol (B145695) might be considered.[1] Always check for compatibility with your specific cell line and assay.
-
Solubility Enhancers: In some cases, the use of solubility enhancers like Pluronic F-68 may be necessary.
Problem 2: Inconsistent or No Inhibitory Effect
Symptoms:
-
No significant inhibition of ERK5 phosphorylation or downstream signaling at expected concentrations.
-
High variability between replicate experiments.
Possible Causes:
-
Suboptimal inhibitor concentration.
-
Insufficient incubation time.
-
Degradation of the compound.
-
Cell line-specific differences in sensitivity.
-
Issues with the assay itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of inhibitory effect.
Detailed Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range is from 10 nM to 10 µM.
-
Time-Course Experiment: The inhibitory effect can be time-dependent. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period. Pre-treatment for 1.5 hours has been shown to be effective in some studies.[2]
-
Compound Integrity: Ensure that your this compound stock solution is fresh and has been stored properly at -20°C or -80°C to prevent degradation.[3]
-
Assay Validation: Confirm that your assay is working correctly by including appropriate positive and negative controls. For example, when assessing ERK5 phosphorylation, use a known activator of the pathway as a positive control.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to the inhibitor. The IC50 for inhibiting MEK5/ERK5/MEF2C-driven luciferase expression was 0.53 µM in HeLa cells and 0.26 µM in HEK293 cells.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. It directly inhibits the kinase activity of both MEK5 and its downstream target, ERK5.[3] This leads to the suppression of downstream signaling cascades that are involved in cell proliferation, differentiation, and survival.[4]
Caption: this compound inhibits the MEK5/ERK5 signaling pathway.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, a good starting point for dose-response experiments is between 100 nM and 10 µM .[5]
Summary of In Vitro Concentrations and IC50 Values:
| Parameter | Concentration/IC50 | Cell Line/Assay | Reference |
| MEK5 Inhibition (cell-free) | IC50 = 1.5 nM | Cell-free kinase assay | [2][3] |
| ERK5 Inhibition (cell-free) | IC50 = 59 nM | Cell-free kinase assay | [2][3] |
| Inhibition of ERK5 Phosphorylation | IC50 = 59 nM | Sorbitol-stimulated HeLa cells | [2] |
| MEF2C-driven Luciferase Expression | IC50 = 0.53 µM | HeLa cells | [2] |
| MEF2C-driven Luciferase Expression | IC50 = 0.26 µM | HEK293 cells | [2] |
| Inhibition of Proliferation (GI50) | >10 µM | Colorectal cancer cell lines | [5] |
| Sensitization to TRAIL | 5 µM | Endometrial cancer cell lines | [6] |
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity in some cell lines. For example, treatment for 24 hours in HeLa or HEK293 cells did not show any cytotoxic effect.[2] However, it can induce apoptosis in other cell types, such as acute myeloid leukemia tumor cells. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the non-toxic concentration range for your experiments.
Q4: How should I prepare and store this compound stock solutions?
A4:
-
Solvent: this compound is soluble in DMSO.[2][7] Use fresh, high-quality DMSO to prepare your stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM in DMSO).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[3] For working solutions, it is recommended to prepare them fresh on the day of use.[3]
Q5: Are there any known off-target effects of this compound?
A5: this compound is a selective inhibitor of MEK5 and ERK5. It shows no significant activity against closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2 at concentrations where it effectively inhibits MEK5/ERK5.[2] However, some inhibitory activity has been observed against CSF1R (FMS) with an IC50 of 46 nM.[2] Researchers should be aware of this potential off-target effect when interpreting their results.
Experimental Protocols
Protocol 1: Western Blot for ERK5 Phosphorylation
This protocol is adapted from a method used in HeLa cells.[2]
Materials:
-
HeLa cells
-
This compound
-
Sorbitol (or another stimulus to activate the ERK5 pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescence detection reagents
Workflow:
Caption: Workflow for analyzing ERK5 phosphorylation by Western Blot.
Procedure:
-
Cell Culture: Seed HeLa cells and grow to sub-confluency.
-
Serum Starvation: Serum starve the cells for 20 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1.5 hours.
-
Stimulation: Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C.
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-ERK5 and total-ERK5.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAP kinase ERK5 modulates cancer cell sensitivity to extrinsic apoptosis induced by death-receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
Troubleshooting off-target effects of BIX02189
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BIX02189, a potent and selective inhibitor of MEK5 and ERK5.
Troubleshooting Guides and FAQs
Q1: Why am I not observing the expected inhibition of my target pathway after BIX02189 treatment?
A1: Several factors could contribute to a lack of target inhibition. Here's a step-by-step troubleshooting guide:
-
Verification of Reagent Quality: Ensure the BIX02189 compound is of high purity (≥98%) and has been stored correctly at -20°C to prevent degradation.
-
Inadequate Concentration: The effective concentration of BIX02189 can vary between cell lines. While the IC50 for MEK5 is as low as 1.5 nM in cell-free assays, cellular assays may require higher concentrations.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Treatment Time: The time required to observe downstream effects can vary. For direct inhibition of ERK5 phosphorylation, a pre-incubation of 1.5 hours has been shown to be effective in HeLa cells stimulated with sorbitol.[1] For longer-term assays such as cell viability, a 24- to 72-hour incubation is common.[3]
-
Assay Sensitivity: Ensure your detection method for pathway inhibition is sensitive enough. For Western blotting of phosphorylated ERK5 (p-ERK5), use a validated antibody and consider using a positive control, such as cells stimulated with sorbitol (0.4 M for 20-30 minutes), to confirm assay performance.[1][4]
Q2: I am seeing a significant decrease in ERK5 phosphorylation, but no effect on cell proliferation. Is this expected?
A2: Yes, this is a documented phenomenon in certain cell types. The effect of BIX02189 on cell proliferation is context-dependent and not always correlated with ERK5 inhibition.[3][5]
-
Cell-Type Specificity: The role of the MEK5/ERK5 pathway in cell proliferation can be dependent on the genetic background of the cell line, such as the mutational status of KRAS and BRAF.[5] For example, some colorectal cancer cell lines with KRAS or BRAF mutations have shown resistance to the anti-proliferative effects of BIX02189, even at concentrations that fully inhibit ERK5 signaling.[5]
-
Alternative Survival Pathways: Cancer cells can have redundant or compensatory signaling pathways that sustain proliferation even when the MEK5/ERK5 pathway is inhibited.[6]
Q3: I am observing unexpected or off-target effects. What are the known off-targets of BIX02189?
A3: BIX02189 is a highly selective inhibitor of MEK5 and ERK5. However, like most kinase inhibitors, it can interact with other kinases at higher concentrations.
-
Known Off-Targets: BIX02189 has been shown to have inhibitory activity against a few other kinases, but generally at much higher concentrations than for MEK5 and ERK5. It is important to use the lowest effective concentration to minimize potential off-target effects.
-
Selectivity Profile: Refer to the kinase selectivity data below. If you suspect an off-target effect, consider using a structurally different MEK5 or ERK5 inhibitor as a control to see if the same phenotype is observed.[7]
Quantitative Data
Table 1: Kinase Inhibitory Profile of BIX02189
| Target | IC50 (nM) |
| MEK5 | 1.5[1][2] |
| ERK5 | 59[1][2] |
| CSF1R (FMS) | 46[1][2] |
| LCK | 250[2] |
| JAK3 | 440[2] |
| TGFβR1 | 580[2][8] |
| RSK4 | 990[2] |
| FGFR1 | 1000[2] |
| KIT | 1100[2] |
| RSK2 | 2100[2] |
| ABL1 | 2400[2] |
| p38α | >3700[1] |
| SRC | 7600[2] |
| MEK1 | >3700[1] |
| MEK2 | >3700[1] |
| ERK1 | >3700[1] |
| JNK2 | >3700[1] |
| EGFR | >3700[1] |
Table 2: Growth Inhibition (GI50) of BIX02189 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| KYSE30 | Esophageal Cancer | >10[3] |
| NCI-H838 | Lung Cancer | >10[3] |
| A498 | Renal Cancer | >10[3] |
| HCT116 | Colorectal Cancer | >10[5] |
| HT29 | Colorectal Cancer | >10[5] |
| COLO205 | Colorectal Cancer | >10[5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK5 (p-ERK5)
This protocol is adapted from established methods for detecting ERK5 phosphorylation.[1][9][10]
-
Cell Lysis:
-
After treatment with BIX02189 and/or a stimulus (e.g., 0.4 M sorbitol for 20-30 minutes), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples and add Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization:
-
Use an ECL substrate to visualize the bands with a chemiluminescence imaging system.
-
To normalize, the membrane can be stripped and re-probed for total ERK5.
-
Protocol 2: Cell Viability (MTT) Assay
This is a general protocol for assessing cell viability.[11][12]
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of BIX02189. Include a vehicle (DMSO) control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02189.
Caption: A logical workflow for troubleshooting unexpected results with BIX02189.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mesoscale.com [mesoscale.com]
- 5. researchgate.net [researchgate.net]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: BIX02189 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to minimize BIX02189 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing toxicity associated with the MEK5/ERK5 inhibitor, BIX02189, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is BIX02189 and what is its primary mechanism of action?
A1: BIX02189 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5) and Extracellular signal-Regulated Kinase 5 (ERK5).[1] It functions by blocking the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream target, ERK5.[2] This targeted inhibition disrupts the MEK5/ERK5 signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.[3][4]
Q2: What are the common causes of BIX02189-induced toxicity in cell culture?
A2: While BIX02189 alone may not exhibit significant cytotoxicity in some cell lines at effective concentrations, toxicity can arise from several factors:[1]
-
On-target inhibition leading to apoptosis: The MEK5/ERK5 pathway plays a protective role in some cell types. Its inhibition by BIX02189 can sensitize cells to apoptotic stimuli or, in some contexts, directly induce apoptosis.[1][5]
-
Induction of autophagy-mediated cell death: BIX02189 has been shown to induce autophagy. While autophagy is typically a survival mechanism, excessive or prolonged autophagy can lead to cell death.[6][7]
-
Off-target effects: Although selective, at higher concentrations BIX02189 may inhibit other kinases or cellular targets, leading to unintended toxicity.[1][8]
-
Cell-type specific sensitivity: The dependence of a particular cell line on the MEK5/ERK5 pathway for survival will dictate its sensitivity to BIX02189.
-
Solvent toxicity: The solvent used to dissolve BIX02189, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[6]
Q3: How can I determine the optimal, non-toxic concentration of BIX02189 for my experiments?
A3: The optimal concentration of BIX02189 should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial.
-
Start with a wide concentration range: Based on published IC50 values (see table below), test a range of concentrations from nanomolar to low micromolar.
-
Assess both target inhibition and cell viability: Use an appropriate assay to measure the inhibition of ERK5 phosphorylation (e.g., Western blot for p-ERK5) in parallel with a cell viability assay (e.g., MTT or resazurin (B115843) assay).
-
Choose the lowest effective concentration: The optimal concentration is the lowest one that achieves the desired level of target inhibition without causing significant cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after BIX02189 treatment. | Inhibitor concentration is too high. | Perform a thorough dose-response curve to identify the minimal effective concentration for ERK5 inhibition with minimal impact on cell viability. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Cell line is highly dependent on the MEK5/ERK5 pathway for survival. | Consider using a lower, sub-maximal inhibitory concentration. If the goal is not to kill the cells, this may be a necessary compromise. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Always include a vehicle-only control. | |
| BIX02189 is sensitizing cells to another component in the media or another treatment. | Review all components of your experimental system. If combining BIX02189 with another drug, be aware of potential synergistic cytotoxic effects.[9][10] | |
| Inconsistent results between experiments. | Inhibitor instability. | Prepare fresh dilutions of BIX02189 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variations in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. | |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and ensure thorough mixing when diluting the inhibitor in the culture medium. | |
| Lack of expected biological effect. | Inhibitor concentration is too low. | Confirm the effective concentration with a dose-response curve measuring ERK5 phosphorylation. |
| The biological process under investigation is not regulated by the MEK5/ERK5 pathway in your cell model. | Validate the role of the MEK5/ERK5 pathway in your system using alternative methods, such as siRNA-mediated knockdown of MEK5 or ERK5. | |
| Inhibitor has degraded. | Purchase BIX02189 from a reputable supplier and store it according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BIX02189
| Target | IC50 (nM) | Assay Type | Reference |
| MEK5 | 1.5 | Cell-free | [1] |
| ERK5 | 59 | Cell-free | [1] |
| CSF1R (FMS) | 46 | Cell-free | [1] |
Table 2: Cellular Activity of BIX02189 in Different Cell Lines
| Cell Line | Assay | IC50 / GI50 (µM) | Notes | Reference |
| HeLa | Inhibition of ERK5 phosphorylation | 0.059 | Stimulated with sorbitol | [1] |
| HeLa | MEF2C-driven luciferase expression | 0.53 | [1] | |
| HEK293 | MEF2C-driven luciferase expression | 0.26 | [1] | |
| HCT116 | Cell Proliferation (DNA synthesis) | >30 | No significant effect on proliferation | [9] |
| HT29 | Cell Proliferation (DNA synthesis) | >30 | No significant effect on proliferation | [9] |
| Various Tumor Cell Lines | Cell Proliferation (GI50) | >10 | 72-hour incubation | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a general framework for assessing cell viability after treatment with BIX02189.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
BIX02189 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of BIX02189 in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest BIX02189 concentration) and a no-treatment control.
-
Remove the old medium and add the medium containing the different concentrations of BIX02189.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection: Annexin V Staining
This protocol allows for the detection of apoptotic cells via flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assessment: Western Blot for LC3
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary LC3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the bands using a chemiluminescence imaging system. An increase in the LC3-II band relative to the loading control indicates an induction of autophagy.
Visualizations
References
- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Interpreting unexpected results with (E/Z)-BIX02189
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the MEK5/ERK5 inhibitor, (E/Z)-BIX02189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of MEK5 and ERK5.[1][2] It blocks the phosphorylation of ERK5, thereby inhibiting the downstream signaling cascade.[1][2]
Q2: What are the recommended working concentrations for BIX02189?
The optimal concentration of BIX02189 is cell-line dependent and should be determined empirically. However, concentrations between 0.1 µM and 10 µM are commonly used in cell-based assays. For inhibition of ERK5 phosphorylation in HeLa cells, an IC50 of 0.059 µM has been reported.[2] For MEK5/ERK5/MEF2C-driven luciferase expression, IC50 values of 0.53 µM in HeLa and 0.26 µM in HEK293 cells have been observed.[2]
Q3: What is the solubility of BIX02189 and how should I prepare stock solutions?
BIX02189 is soluble in DMSO at concentrations of 100 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, it is crucial to ensure that the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Does BIX02189 exhibit off-target effects?
Yes, BIX02189 has been shown to have off-target activities. Notably, it can directly inhibit the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI) kinase, independent of its effects on the MEK5/ERK5 pathway.[3] It also shows inhibitory activity against CSF1R (FMS) with an IC50 of 46 nM.[2]
Troubleshooting Guide
Unexpected Finding 1: Inhibition of cell proliferation is observed at much higher concentrations than those required to inhibit ERK5 signaling.
-
Possible Cause: In some cell lines, such as certain colorectal cancer cells, proliferation may not be dependent on ERK5 activity.[4] Therefore, the observed anti-proliferative effects at high concentrations of BIX02189 could be due to off-target effects or general cytotoxicity.
-
Troubleshooting Steps:
-
Confirm ERK5 Inhibition: Perform a dose-response experiment and verify the inhibition of ERK5 phosphorylation by Western blot at the concentrations where you do not see an anti-proliferative effect.
-
Assess Off-Target Effects: Consider if the observed phenotype could be attributed to the inhibition of other kinases, such as TβRI or CSF1R.[2][3]
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to MEK5/ERK5 inhibition, use a structurally different MEK5 or ERK5 inhibitor to see if it recapitulates the results.
-
Genetic Knockdown: Use siRNA or shRNA to knock down MEK5 or ERK5 and compare the phenotype to that observed with BIX02189 treatment.
-
Unexpected Finding 2: BIX02189 inhibits TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and cell migration, but MEK5 or ERK5 knockdown does not.
-
Possible Cause: This is likely due to the off-target inhibition of the TGF-β type I receptor (TβRI) by BIX02189.[3] TGF-β signaling is a key driver of EMT and migration in many cancer cells.
-
Troubleshooting Steps:
-
Investigate TGF-β Pathway Inhibition: Directly assess the effect of BIX02189 on the TGF-β pathway by measuring the phosphorylation of Smad2/3, downstream effectors of TβRI.
-
Compare with a TβRI Inhibitor: Treat cells with a known selective TβRI inhibitor and compare the phenotype to that of BIX02189 treatment.
-
Molecular Docking Simulation: If computationally feasible, perform molecular docking studies to visualize the binding of BIX02189 to the ATP-binding site of TβRI.[3]
-
Unexpected Finding 3: Treatment with BIX02189 induces apoptosis in my cells.
-
Possible Cause: Inhibition of the MEK5/ERK5 pathway can induce apoptosis in certain cell types, such as acute myeloid leukemia cells. Additionally, off-target effects could also contribute to apoptosis. ERK5 has been implicated in cell survival, and its inhibition can lead to the activation of apoptotic pathways.[5]
-
Troubleshooting Steps:
-
Confirm Apoptosis Induction: Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase cleavage assays).
-
Dose-Response Analysis: Determine if apoptosis is induced at concentrations consistent with MEK5/ERK5 inhibition.
-
Examine Apoptosis-Related Proteins: Analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) by Western blot.
-
Compare with Genetic Knockdown: Use siRNA or shRNA against MEK5 or ERK5 to determine if the genetic inhibition of the pathway also induces apoptosis.
-
Quantitative Data Summary
| Target | IC50 (nM) | Assay Type | Reference |
| MEK5 | 1.5 | Cell-free assay | [2] |
| ERK5 | 59 | Cell-free assay | [2] |
| CSF1R (FMS) | 46 | Cell-free assay | [2] |
| MEK1 | >3700 | Cell-free assay | [2] |
| MEK2 | >3700 | Cell-free assay | [2] |
| ERK1 | >3700 | Cell-free assay | [2] |
| p38α | >3700 | Cell-free assay | [2] |
| JNK2 | >3700 | Cell-free assay | [2] |
Experimental Protocols
Western Blot for Phospho-ERK5
-
Cell Lysis: After treatment with BIX02189 and appropriate stimuli (e.g., sorbitol), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK5 (p-ERK5). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK5 to normalize for protein loading.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After cell attachment, treat with a serial dilution of BIX02189. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathway Diagrams
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Caption: Off-target inhibition of the TGF-β signaling pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BIX02189 inhibits TGF-β1-induced lung cancer cell metastasis by directly targeting TGF-β type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of BIX02189 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIX02189 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BIX02189?
BIX02189 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5) with an IC50 of 1.5 nM. It also directly inhibits the catalytic activity of Extracellular signal-regulated kinase 5 (ERK5) with an IC50 of 59 nM. By inhibiting MEK5, BIX02189 prevents the phosphorylation and activation of ERK5, a key downstream effector in the MEK5/ERK5 signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation. BIX02189 has been shown to block the phosphorylation of ERK5 without affecting the phosphorylation of ERK1/2.
Q2: What are the recommended starting doses and administration routes for BIX02189 in mice?
Based on available preclinical data, a common starting point for in vivo studies in mice is 10 mg/kg administered via intraperitoneal (i.p.) injection. However, the optimal dose and route will depend on the specific animal model, tumor type, and experimental goals. Oral gavage is also a potential administration route. It is crucial to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Q3: How should I prepare BIX02189 for in vivo administration?
BIX02189 has low aqueous solubility, requiring a specific formulation for in vivo use. Here are some suggested formulations:
-
For Intraperitoneal (i.p.) Injection:
-
A simple formulation involves dissolving BIX02189 in 25% Dimethyl sulfoxide (B87167) (DMSO) in saline.
-
Another option is a vehicle consisting of 2% DMSO, 30% PEG300, and 5% Tween 80 in sterile water.
-
-
For Oral Gavage:
-
A suggested vehicle is 30% PEG400, 0.5% Tween80, and 5% Propylene glycol.
-
It is recommended to prepare fresh solutions for each use. Solutions of BIX02189 may be unstable, and it is advisable to prepare them immediately before administration.
Q4: What is "paradoxical activation" of ERK5, and is it a concern with BIX02189?
Paradoxical activation is a phenomenon where some small molecule inhibitors targeting the kinase domain of ERK5 can, despite inhibiting its kinase activity, induce a conformational change that leads to its nuclear translocation and activation of its transcriptional functions
Technical Support Center: Validating the Specificity of (E/Z)-BIX02189
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the MEK5/ERK5 inhibitor, (E/Z)-BIX02189.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5) and Extracellular signal-regulated kinase 5 (ERK5).[1] In cell-free assays, it inhibits MEK5 with an IC50 of 1.5 nM and ERK5 with an IC50 of 59 nM.[1][2]
Q2: What are the known off-target effects of this compound that I should be aware of?
The primary off-target effects of this compound include inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R/FMS) with an IC50 of 46 nM and Transforming Growth Factor-beta type I receptor (TβRI/ALK5).[2] It is important to note that BIX02189 has been shown to directly bind to the ATP-binding site of TβRI and suppress its kinase activity, an effect not replicated by other MEK5/ERK5 inhibitors or siRNA-mediated knockdown of MEK5 and ERK5. It is largely inactive against closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2.[2]
Q3: How can I confirm that this compound is inhibiting ERK5 activity in my cellular model?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of ERK5 at Threonine 218 and Tyrosine 220 (p-ERK5). A dose-dependent decrease in p-ERK5 levels upon treatment with this compound, following stimulation with an appropriate agonist (e.g., sorbitol or EGF), confirms target engagement. It is crucial to also probe for total ERK5 to ensure that the observed decrease in p-ERK5 is not due to a reduction in the total protein level.
Q4: My results with this compound are not as expected. What are some common troubleshooting tips?
-
Inconsistent Inhibition:
-
Compound Integrity: Ensure the proper storage of this compound to maintain its activity.
-
Cellular Permeability: Confirm that the inhibitor is penetrating the cells in your specific model.
-
Basal Pathway Activity: Serum-starve cells prior to stimulation to reduce basal MEK5/ERK5 pathway activity.
-
-
Unexpected Phenotypes:
-
Off-Target Effects: Consider the known off-target effects on CSF1R and TβRI. Validate if these pathways are active in your model system and if their inhibition could explain the observed phenotype.
-
Compensatory Signaling: Be aware that inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways.
-
Troubleshooting Guides
Guide 1: Validating On-Target Efficacy - Western Blot for Phospho-ERK5
This guide provides a step-by-step protocol to assess the inhibition of ERK5 phosphorylation.
Experimental Workflow for p-ERK5 Western Blot
Caption: Workflow for p-ERK5 Western Blot Analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal ERK5 activity.[3]
-
Pre-treat cells with desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours.[3]
-
Stimulate cells with an appropriate agonist (e.g., 100 ng/mL EGF for 15-30 minutes) to induce ERK5 phosphorylation.[3]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[3]
-
Transfer proteins to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk for blocking as it contains phosphoproteins that can increase background.[4]
-
Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.[3][4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Strip the membrane and re-probe for total ERK5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[3]
-
| Troubleshooting Tip | Possible Cause | Recommendation |
| No or Weak p-ERK5 Signal | Ineffective stimulation | Confirm agonist activity and optimize stimulation time. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Antibody issue | Use a validated antibody at the recommended dilution. | |
| High Background | Insufficient blocking | Increase blocking time or use a fresh blocking solution. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps.[4] |
Guide 2: Assessing Target Engagement in Live Cells - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to ERK5 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest cells and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble ERK5 by Western blot.
-
Quantify band intensities and plot the percentage of soluble ERK5 against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
| Troubleshooting Tip | Possible Cause | Recommendation |
| No Thermal Shift Observed | Inhibitor not cell-permeable | Confirm cell permeability using an alternative assay. |
| Incorrect temperature range | Optimize the heating temperatures for ERK5 in your cell line. | |
| Inhibitor concentration too low | Test a higher concentration of this compound. | |
| Inconsistent Results | Uneven heating | Ensure proper contact of tubes with the thermocycler block. |
| Incomplete lysis | Optimize the number of freeze-thaw cycles. |
Guide 3: Evaluating Functional Readout of Pathway Inhibition - MEF2C Reporter Assay
This assay measures the transcriptional activity of Myocyte Enhancer Factor 2C (MEF2C), a downstream substrate of ERK5.
Signaling Pathway for MEF2C Reporter Assay
Caption: MEK5/ERK5/MEF2C Signaling Pathway.
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293 or HeLa) with a MEF2C-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound or DMSO.
-
After 1-2 hours, stimulate the cells to activate the MEK5/ERK5 pathway.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
| Troubleshooting Tip | Possible Cause | Recommendation |
| High Variability | Inconsistent transfection efficiency | Optimize transfection protocol and normalize to a co-transfected control. |
| Low Signal-to-Noise Ratio | Low reporter expression | Use a stronger promoter for the reporter construct. |
| Weak stimulation | Optimize the concentration and duration of the stimulus. |
Guide 4: Assessing Off-Target Effects - Kinome-Wide Profiling and TβRI Activity
To ensure that the observed cellular phenotype is due to the inhibition of the MEK5/ERK5 pathway and not off-target effects, it is crucial to perform counter-screening experiments.
Logical Workflow for Specificity Validation
Caption: Decision tree for validating inhibitor specificity.
Experimental Approaches:
-
Kinome-Wide Profiling: This is typically performed as a service by specialized companies. The compound is screened against a large panel of purified kinases (e.g., KINOMEscan™), and the binding affinity or inhibitory activity is quantified. This provides a broad overview of the inhibitor's selectivity.
-
Validating TβRI Inhibition:
-
Western Blot for p-SMAD2: In cells where the TGF-β pathway is active, treat with this compound and then stimulate with TGF-β1. A reduction in the phosphorylation of SMAD2, a direct downstream target of TβRI, would confirm this off-target activity.
-
Compare with other inhibitors: Use a structurally unrelated MEK5/ERK5 inhibitor that does not inhibit TβRI. If the phenotype is only observed with this compound, it may be due to its off-target effects.
-
Quantitative Data Summary
| Target | This compound IC50 | Notes |
| On-Target | ||
| MEK5 | 1.5 nM | Cell-free assay[2] |
| ERK5 | 59 nM | Cell-free assay[2] |
| Off-Target | ||
| CSF1R (FMS) | 46 nM | Cell-free assay[2] |
| TβRI (ALK5) | Potent inhibitor | Binds to ATP-binding site |
| Non-Targets | ||
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR | >3.7 µM | Cell-free assay[2] |
| Cellular Assays | ||
| MEF2C-driven luciferase (HeLa) | 0.53 µM | |
| MEF2C-driven luciferase (HEK293) | 0.26 µM | |
| p-ERK5 inhibition (HeLa) | 0.059 µM | Sorbitol-stimulated[2] |
References
Best practices for storing and handling (E/Z)-BIX02189
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing (E/Z)-BIX02189 in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is insoluble in water.[1] It is recommended to first prepare a stock solution in an organic solvent such as DMSO or Ethanol. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: I'm seeing precipitation in my stock solution after storing it at -20°C. How can I prevent this?
A2: Precipitation can occur if the compound's solubility limit is exceeded or due to freeze-thaw cycles. To prevent this, ensure you are not exceeding the recommended maximum concentrations in your chosen solvent (see solubility table below). Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid multiple freeze-thaw cycles.[1] If precipitation is observed, gentle warming and sonication can help redissolve the compound.[2]
Q3: I am not observing the expected inhibition of my target pathway. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Incorrect Concentration: Ensure you are using a concentration of this compound that is appropriate for your experimental system. The IC50 for MEK5 is 1.5 nM, and for ERK5 is 59 nM in cell-free assays.[3][4] However, in cellular assays, higher concentrations (in the micromolar range) may be required to observe a significant effect.[3][5]
-
Compound Degradation: Improper storage can lead to the degradation of the compound. Ensure that the stock solutions are stored at the recommended temperatures and used within the specified timeframe.[2][6]
-
Cell Line Specificity: The MEK5/ERK5 pathway may not be the primary driver of the phenotype you are studying in your specific cell line.[5]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the outcome of the experiment.
Q4: I'm concerned about off-target effects. How selective is this compound?
A4: this compound is a selective inhibitor of MEK5 and ERK5. It shows significantly less activity against closely related kinases such as MEK1, MEK2, ERK1/2, and JNK2.[3][4] However, at higher concentrations, some off-target effects have been reported, including inhibition of TGFβR1 (IC50: 580 nM).[1][7] It is always good practice to include appropriate controls in your experiments to account for potential off-target effects.
Quantitative Data Summary
Storage and Stability
| Storage Condition | Lyophilized Powder | Stock Solution in Solvent |
| -80°C | - | 1 year[2][6] |
| -20°C | 3 years (desiccated)[1] | 6 months[2] (use within 1 month to prevent loss of potency)[1] |
Solubility
| Solvent | Maximum Concentration |
| DMSO | ≥ 49.4 mg/mL (112.13 mM)[2], 100 mM[4], 56 mg/mL (127.11 mM) (warmed)[1] |
| Ethanol | 75 mg/mL[1], 88 mg/mL (199.75 mM)[6] |
| 1 eq. HCl | 100 mM[4] |
| Water | Insoluble[1][6] |
Inhibitory Concentrations (IC50)
| Target | IC50 Value |
| MEK5 | 1.5 nM[2][3][4][6][8] |
| ERK5 | 59 nM[3][4][6][7][8] |
| TGFβR1 | 580 nM[1][7] |
| MEK1, MEK2, ERK1, JNK2, EGFR | >3.7 µM - >6.2 µM[1][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 440.54 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.4054 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.[2] Using newly opened DMSO is recommended as it is hygroscopic, and water content can affect solubility.[2]
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 50°C) and/or sonication can be used to aid dissolution if necessary.[2][6]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][2][6]
Inhibition of Sorbitol-Induced ERK5 Phosphorylation in HeLa Cells (Western Blot)
-
Cell Culture: Plate HeLa cells at a suitable density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 20 hours.[3]
-
Inhibitor Pre-treatment: Add this compound at the desired final concentrations to the cells and incubate for 1.5 hours at 37°C.[3]
-
Stimulation: Add sorbitol to a final concentration of 0.4 M and incubate for 20 minutes at 37°C.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples by adding 2x sample buffer and boiling at 95°C for 4 minutes.[3]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a nitrocellulose membrane.[3]
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Visualizations
Caption: The MEK5/ERK5 signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Validation & Comparative
A Comparative Guide to ERK5 Inhibitors: (E/Z)-BIX02189 vs. XMD8-92
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for elucidating the intricate roles of signaling pathways in health and disease. This guide provides a detailed comparison of two prominent inhibitors of the Extracellular signal-regulated kinase 5 (ERK5) pathway, (E/Z)-BIX02189 and XMD8-92, with a focus on their mechanisms, selectivity, and supporting experimental data.
The ERK5 signaling cascade, a key regulator of cellular processes such as proliferation, differentiation, and survival, has emerged as a significant therapeutic target, particularly in oncology.[1][2] Unlike the well-studied ERK1/2 pathway, the ERK5 pathway possesses unique structural and functional characteristics, necessitating the development of specific inhibitors for its investigation.[3] this compound and XMD8-92 are two such small molecules that have been widely used to probe ERK5 function.
Mechanism of Action: A Tale of Two Targets
This compound, often referred to as simply BIX02189, functions as a potent and selective inhibitor of MEK5, the direct upstream kinase of ERK5.[4][5][6] By targeting MEK5, BIX02189 effectively blocks the phosphorylation and subsequent activation of ERK5.[4][6] In contrast, XMD8-92 is a dual inhibitor, targeting not only the kinase domain of ERK5 (also known as BMK1) but also the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[7][8] This off-target activity on BRD4, a critical regulator of gene transcription, complicates the interpretation of experimental results obtained using XMD8-92, as the observed biological effects may not be solely attributable to ERK5 inhibition.[7][9]
Comparative Efficacy and Selectivity
The differential mechanisms of action of BIX02189 and XMD8-92 are reflected in their biochemical and cellular potencies. The following table summarizes key quantitative data for these inhibitors.
| Inhibitor | Primary Target(s) | IC50 / Kd (ERK5) | Other Notable Targets (IC50 / Kd) | Cellular Potency (EC50) |
| This compound | MEK5, ERK5 | 59 nM (IC50)[4][5] | MEK5: 1.5 nM (IC50)[4][5], CSF1R (FMS): 46 nM (IC50)[4] | ~0.26 - 0.53 µM (MEF2C luciferase reporter)[4] |
| XMD8-92 | ERK5, BRD4 | 80 nM (Kd)[8][10] | BRD4: 170 nM (Kd)[8] | 0.24 µM (EGF-induced BMK1 autophosphorylation)[8][10] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC50: Half-maximal effective concentration.
BIX02189 demonstrates high potency against MEK5 and ERK5, with significantly less activity against other related kinases like MEK1, MEK2, and ERK1/2.[4] XMD8-92, while a potent ERK5 inhibitor, exhibits comparable affinity for BRD4, making it a less selective tool for studying ERK5-specific functions.[7][11]
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical models. XMD8-92 has been shown to significantly inhibit the growth of xenografted human and syngeneic mouse tumors by blocking both tumor cell proliferation and tumor-associated angiogenesis.[8][10] Treatment with XMD8-92 in mouse models of lung and cervical cancer resulted in a 95% blockage of tumor growth.[10] Information on the in-vivo efficacy of BIX02189 is less extensively documented in the public domain.
Signaling Pathway and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the ERK5 signaling pathway and the general workflows for their characterization.
Caption: The MEK5/ERK5 signaling cascade and points of inhibition.
Caption: A typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate ERK5 inhibitors.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified ERK5 kinase.
Materials:
-
Recombinant active ERK5 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Test compounds (BIX02189, XMD8-92) serially diluted in DMSO
-
³²P-γ-ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ERK5 enzyme, and MBP.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP.
-
Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ³²P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Assay for ERK5 Phosphorylation (Western Blot)
Objective: To assess the ability of an inhibitor to block ERK5 activation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF) or Sorbitol for stimulation
-
Test compounds (BIX02189, XMD8-92)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a known ERK5 activator, such as 100 ng/mL EGF or 400 mM sorbitol, for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-ERK5 signal to the total ERK5 signal. Determine the EC50 value.[12]
Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)
Objective: To determine the effect of the inhibitor on cell growth and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium
-
Test compounds (BIX02189, XMD8-92)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[13]
Conclusion
Both this compound and XMD8-92 are valuable tools for investigating the ERK5 signaling pathway. However, their distinct mechanisms of action and selectivity profiles must be carefully considered when designing experiments and interpreting results. BIX02189, with its primary action on MEK5, offers a more targeted approach to inhibiting the ERK5 cascade. In contrast, the dual-target nature of XMD8-92, inhibiting both ERK5 and BRD4, necessitates the use of appropriate controls to dissect the specific contributions of each target to the observed phenotype. For studies aiming to exclusively probe the kinase-dependent functions of ERK5, inhibitors with higher selectivity, such as BIX02189, or newer generation inhibitors with improved selectivity profiles, are recommended.
References
- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations | MDPI [mdpi.com]
Validating the Inhibitory Effect of BIX02189 on MEF2C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIX02189, a selective inhibitor of the MEK5/ERK5 signaling pathway, and its subsequent inhibitory effect on the transcription factor Myocyte Enhancer Factor 2C (MEF2C). We present supporting experimental data, detailed protocols for validation, and a comparison with the alternative compound BIX02188 to offer a comprehensive resource for researchers investigating the MEF2C signaling cascade.
Mechanism of Action: Indirect Inhibition of MEF2C
BIX02189 acts as a potent and selective inhibitor of MEK5 (MAPK/ERK Kinase 5)[1][2]. MEK5 is the direct upstream kinase that phosphorylates and activates ERK5 (Extracellular signal-Regulated Kinase 5)[3]. Activated ERK5, in turn, translocates to the nucleus and phosphorylates MEF2C, leading to the activation of its transcriptional activity[3][4]. By inhibiting MEK5, BIX02189 effectively blocks this cascade, resulting in the suppression of MEF2C-mediated gene expression. This indirect mechanism of action makes BIX02189 a valuable tool for studying the physiological and pathological roles of the MEK5/ERK5/MEF2C signaling axis.
Comparative Analysis: BIX02189 vs. BIX02188
BIX02188 is a structurally related compound that also functions as a selective MEK5 inhibitor[1][5]. While both compounds target the same kinase, they exhibit different potencies. The following table summarizes the available quantitative data for these two inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based MEF2C Inhibition (IC50) | Key Characteristics |
| BIX02189 | MEK5 | 1.5 nM[2] | HeLa cells: 1.15 µM | Highly potent and selective MEK5 inhibitor. Also inhibits ERK5 at a higher concentration (59 nM)[2]. |
| ERK5 | 59 nM[2] | HEK293 cells: 0.82 µM | Does not significantly inhibit other kinases like MEK1, MEK2, ERK1/2, p38, or JNK1/2[1]. | |
| BIX02188 | MEK5 | 4.3 nM[5][6] | Selective MEK5 inhibitor, less potent than BIX02189. | |
| ERK5 | 810 nM[5][6] | Also shows no significant activity against other closely related kinases[5]. |
Experimental Validation Protocols
To validate the inhibitory effect of BIX02189 on MEF2C, two primary experimental approaches are recommended: a MEF2C luciferase reporter assay to measure transcriptional activity and Western blotting to assess the phosphorylation status of ERK5.
MEF2C Luciferase Reporter Assay
This assay provides a quantitative measure of MEF2C transcriptional activity in a cellular context. A common approach involves a GAL4-based hybrid reporter system[7][8].
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 or HeLa cells in 24-well plates.
-
Co-transfect the cells with the following plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
An expression plasmid for a fusion protein of the GAL4 DNA-binding domain and MEF2C (GAL4-MEF2C).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BIX02189 or the vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in MEF2C transcriptional activity in the presence of BIX02189 compared to the vehicle control.
-
Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Western Blot for Phospho-ERK5
This method directly assesses the upstream event leading to MEF2C inhibition by measuring the phosphorylation of ERK5.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HEK293) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK5 activity[9].
-
Pre-treat the cells with desired concentrations of BIX02189 or vehicle for 1-2 hours.
-
Stimulate the cells with a known activator of the MEK5/ERK5 pathway (e.g., sorbitol or EGF) for a short period (e.g., 30 minutes)[1][3].
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors[10].
-
Quantify the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) at Thr218/Tyr220[3][11].
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK5.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK5 and/or a housekeeping protein like GAPDH or β-actin.
-
Compare the levels of p-ERK5 in BIX02189-treated cells to the stimulated control to confirm the inhibitory effect.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK5 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. BMK1/ERK5 regulates serum‐induced early gene expression through transcription factor MEF2C | The EMBO Journal [link.springer.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]
Unveiling the Kinase Selectivity Profile of (E/Z)-BIX02189: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of (E/Z)-BIX02189, a potent inhibitor of the MEK5/ERK5 signaling pathway, against a panel of other kinases. The information presented herein is compiled from publicly available experimental data to facilitate a comprehensive understanding of its inhibitory profile.
This compound is a well-established dual inhibitor of MEK5 (MAP2K5) and ERK5 (MAPK7), key components of a signaling cascade involved in cell proliferation, differentiation, and survival.[1][2] Its high potency against these primary targets makes it a valuable tool for investigating the biological roles of the MEK5/ERK5 pathway. However, a thorough assessment of its interactions with other kinases is crucial for the accurate interpretation of its biological effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets and a selection of other kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a direct comparison of the compound's potency.
| Kinase Target | IC50 (nM) | Kinase Family | Reference |
| MEK5 | 1.5 | Serine/Threonine Kinase | [1][2][3] |
| ERK5 | 59 | Serine/Threonine Kinase | [1][2][3] |
| CSF1R (FMS) | 46 | Tyrosine Kinase | [1] |
| TGFβR1 | 580 | Serine/Threonine Kinase | [3][4] |
| LCK | 250 | Tyrosine Kinase | |
| JAK3 | 440 | Tyrosine Kinase |
Note: IC50 values for LCK and JAK3 are available from some commercial suppliers, though primary literature references for these specific values were not identified in the current search.
This compound demonstrates high selectivity for MEK5 and ERK5 over several closely related kinases. In cell-free assays, it did not significantly inhibit MEK1, MEK2, ERK1, ERK2, p38α, JNK2, EGFR, and STK16, with reported IC50 values for these kinases being greater than 3.7 μM.[1] Furthermore, it has been described as selective for MEK5 and ERK5 over a broader panel of 87 kinases, though the detailed quantitative data from this screen are not fully publicly available.[5]
Signaling Pathway and Off-Target Interactions
The following diagram illustrates the primary signaling pathway targeted by this compound and its known off-target interactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of inhibitor activity.
In Vitro MEK5 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MEK5.[1]
Objective: To measure the IC50 value of this compound against purified MEK5 enzyme.
Materials:
-
Recombinant GST-MEK5 enzyme (15 nM)
-
This compound (varying concentrations)
-
ATP (0.75 μM)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na3VO4, 0.5 mM DTT, 1% DMSO
-
PKLight™ ATP Detection Reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the assay buffer.
-
Add 15 nM of GST-MEK5 to each well.
-
Initiate the kinase reaction by adding 0.75 μM ATP to each well.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 10 μL of PKLight™ ATP Detection Reagent.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the luminescence (Relative Light Units - RLU) using a plate reader.
-
Convert RLU signals to percent of control (POC) and calculate the IC50 value by fitting the data to a dose-response curve.
General Kinase Panel Screening Protocol
While the specific protocol for the 87-kinase panel screening of this compound is not publicly detailed, a general workflow for such an assay is outlined below. These screens are often performed by specialized contract research organizations.
Objective: To determine the selectivity of an inhibitor against a broad range of kinases.
Methodology: A common method is a radiometric assay, such as the HotSpot™ assay. This assay measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase.
General Workflow:
-
A panel of purified, recombinant kinases is assembled.
-
The test compound (e.g., this compound) is incubated with each kinase in the presence of a specific substrate and [γ-³³P]ATP at a concentration near the Km for each kinase.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by binding the substrate to a filter membrane and washing away the excess ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for the test compound against each kinase is calculated relative to a vehicle control.
-
For compounds showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 values.
Conclusion
This compound is a highly potent and selective inhibitor of the MEK5/ERK5 signaling pathway. While it exhibits excellent selectivity against many closely related kinases, the available data indicates some cross-reactivity with other kinases, such as CSF1R, at concentrations not far from its ERK5 inhibitory potency. For researchers utilizing this compound, it is crucial to consider these off-target effects, especially when interpreting cellular phenotypes. The provided data and protocols serve as a valuable resource for designing experiments and contextualizing the findings obtained with this compound. Further comprehensive kinome-wide profiling would provide an even more complete picture of its selectivity.
References
A Comparative Guide to the Reproducibility of Cellular Experiments Using MEK5/ERK5 and G9a/GLP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors for two distinct signaling pathways: the MEK5/ERK5 pathway and the G9a/GLP histone methyltransferase complex. Initially, (E/Z)-BIX02189 was identified in the context of G9a/GLP inhibition; however, it is crucial to clarify that This compound is a selective inhibitor of the MEK5/ERK5 signaling pathway, not a G9a/GLP inhibitor.
To ensure clarity and provide comprehensive information, this guide is divided into two main sections. The first section details the activity of this compound and compares it with other known MEK5/ERK5 inhibitors. The second section provides a similar comparative analysis for a selection of potent and widely used G9a/GLP inhibitors.
Reproducibility in preclinical research is of paramount importance. While specific reproducibility studies for the listed compounds are not extensively available, this guide emphasizes the critical role of detailed and standardized experimental protocols in ensuring the reliability and comparability of results. To this end, we provide detailed methodologies for key experiments and discuss best practices for reporting preclinical research.
Section 1: MEK5/ERK5 Pathway Inhibitors
The MEK5/ERK5 signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including proliferation, differentiation, and survival.
Comparative Analysis of MEK5/ERK5 Inhibitors
The following table summarizes the biochemical potency of this compound and other selected inhibitors of the MEK5/ERK5 pathway. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Primary Target(s) | IC50 (in vitro) | Key Characteristics |
| This compound | MEK5, ERK5 | MEK5: 1.5 nM, ERK5: 59 nM[1] | A potent and selective dual inhibitor of MEK5 and ERK5. |
| BIX02188 | MEK5, ERK5 | MEK5: 4.3 nM, ERK5: 810 nM[2] | A selective inhibitor of MEK5 with less potent activity against ERK5 compared to BIX02189.[2] |
| AX15836 | ERK5 | 8 nM[3] | A potent and highly selective ERK5 inhibitor with over 1,000-fold selectivity against a large panel of other kinases.[3] |
| XMD8-92 | ERK5, BRD4 | ERK5: 80 nM (Kd), BRD4: 170 nM (Kd)[4] | A dual inhibitor of ERK5 and bromodomain-containing protein 4 (BRD4).[4] |
Signaling Pathway and Experimental Workflow
To facilitate the design of robust experiments, the following diagrams illustrate the MEK5/ERK5 signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: The MEK5/ERK5 Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Section 2: G9a/GLP Histone Methyltransferase Inhibitors
G9a (also known as EHMT2) and GLP (G9a-like protein, also known as EHMT1) are histone methyltransferases that primarily catalyze the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression.
Comparative Analysis of G9a/GLP Inhibitors
The following table provides a comparison of several widely used G9a/GLP inhibitors.
| Compound | Primary Target(s) | IC50 (in vitro) | Key Characteristics |
| UNC0642 | G9a, GLP | <2.5 nM[5] | A potent and highly selective inhibitor with good in vivo pharmacokinetic properties.[6][7] |
| UNC0638 | G9a, GLP | G9a: <15 nM, GLP: 19 nM[8] | A potent and selective chemical probe for G9a and GLP.[8][9] |
| A-366 | G9a, GLP | G9a: 3.3 nM, GLP: 38 nM[10] | A potent and selective peptide-competitive inhibitor.[10][11] |
| BIX-01294 | G9a, GLP | G9a: 1.7 µM, GLP: 0.9 µM[12] | An early, reversible, and selective G9a/GLP inhibitor.[12] |
Experimental Protocols
To enhance the reproducibility of experiments, detailed and standardized protocols are essential. Below are example protocols for common assays used to evaluate kinase and methyltransferase inhibitors.
Protocol 1: In Vitro Kinase Assay (for MEK5/ERK5 Inhibitors)
This protocol outlines a general procedure for a biochemical assay to determine the IC50 of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Enzyme: Prepare a working solution of purified recombinant MEK5 or ERK5 in kinase buffer.
-
Substrate: Prepare a working solution of a suitable substrate (e.g., inactive ERK5 for MEK5 assay, or a peptide substrate like Myelin Basic Protein for ERK5 assay) in kinase buffer.
-
ATP: Prepare a working solution of ATP in kinase buffer. The final concentration should be at or near the Km for the specific kinase.
-
Inhibitor: Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the inhibitor solution to each well.
-
Add 2.5 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the phosphorylation event using a suitable detection method, such as a luminescence-based ATP detection kit (e.g., ADP-Glo), fluorescence polarization, or TR-FRET.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK5 (Cell-based Assay)
This protocol describes how to assess the inhibition of ERK5 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a known ERK5 activator (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total ERK5 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK5 signal to the total ERK5 signal.
-
Compare the normalized signals of inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
-
Reproducibility of Experiments
The reproducibility of preclinical research is a significant concern. While no specific studies on the reproducibility of experiments using this compound were identified, the following principles and guidelines, adapted from the NIH and other organizations, can help ensure the robustness and reliability of your findings.[13][14][15]
Key Pillars of Reproducibility
Caption: Pillars of Experimental Reproducibility.
Best Practices for Reporting Research
To enhance the reproducibility of your work, consider the following when designing and reporting your experiments:
-
Detailed Methodology: Provide a comprehensive description of all materials, reagents, and protocols used, including the source and lot numbers of critical reagents like inhibitors and antibodies.[14]
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.[14]
-
Statistical Analysis: Clearly state the statistical methods used, the number of biological and technical replicates, and the definition of the unit of analysis.[13]
-
Data Presentation: Present data clearly, including measures of variability (e.g., standard deviation, standard error).
-
Data and Material Sharing: Be prepared to share your raw data, protocols, and unique materials upon reasonable request to allow for independent verification.[13]
By adhering to these principles, researchers can contribute to a more robust and reproducible scientific literature, ultimately accelerating the pace of discovery and translation in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 14. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 15. diabetologia-journal.org [diabetologia-journal.org]
A Head-to-Head Comparison of BIX02189 and siRNA Knockdown of ERK5 for Researchers
For researchers and professionals in drug development, the precise modulation of cellular signaling pathways is paramount. Extracellular signal-regulated kinase 5 (ERK5), a key player in cell proliferation, differentiation, and survival, is a protein of significant interest.[1][2] This guide provides an objective, data-driven comparison of two common methods for inhibiting ERK5 function: the small molecule inhibitor BIX02189 and siRNA-mediated gene knockdown.
This comparison guide delves into the mechanisms of action, experimental protocols, and potential off-target effects of both BIX02189 and ERK5 siRNA. The information is intended to assist researchers in selecting the most appropriate technique for their experimental needs.
At a Glance: BIX02189 vs. ERK5 siRNA
| Feature | BIX02189 | siRNA Knockdown of ERK5 |
| Mechanism of Action | Potent and selective inhibitor of MEK5 (IC50 = 1.5 nM) and to a lesser extent, ERK5 (IC50 = 59 nM).[3] It blocks the phosphorylation and activation of ERK5.[3] | Post-transcriptional gene silencing by targeting ERK5 mRNA for degradation, leading to reduced ERK5 protein expression.[4] |
| Primary Target | MEK5 kinase activity | ERK5 mRNA |
| Effect on Protein | Inhibition of ERK5 catalytic activity | Reduction of total ERK5 protein levels |
| Temporal Control | Acute and reversible upon washout | Transient (typically 24-72 hours) |
| Known Off-Targets | CSF1R (FMS), LCK, JAK3, TGFβR1, RSK4, RSK2, FGFR1, KIT, ABL1, p38 alpha, SRC.[3] | Can cause off-target gene silencing through partial sequence complementarity, particularly in the seed region (nucleotides 2-8).[5][6] |
| Experimental Considerations | Requires careful dose-response studies to ensure target specificity. | Requires validation of knockdown efficiency and assessment of potential off-target effects using multiple siRNA sequences.[4] |
Delving Deeper: Mechanisms and Specificity
BIX02189 is a small molecule that primarily targets MEK5, the upstream kinase responsible for activating ERK5.[3] By inhibiting MEK5, BIX02189 effectively prevents the phosphorylation of ERK5 at its activating TEY motif (Thr218/Tyr220), thereby blocking its downstream signaling functions.[1] While it also directly inhibits ERK5, its potency against MEK5 is significantly higher.[3] This dual inhibition of the pathway can be advantageous for achieving a robust blockade of ERK5 signaling. However, as indicated in the table, BIX02189 has been shown to inhibit other kinases, which researchers should consider when interpreting their results.[3]
In contrast, siRNA-mediated knockdown targets the ERK5 mRNA transcript itself. This leads to the degradation of the mRNA and a subsequent reduction in the synthesis of the ERK5 protein.[4] This approach is highly specific to the ERK5 gene, provided the siRNA sequence is carefully designed. However, a major consideration for siRNA is the potential for off-target effects, where the siRNA silences unintended genes that share partial sequence homology.[5][6] These off-target effects can be minimized by using lower siRNA concentrations and employing multiple, distinct siRNA sequences targeting the same gene.[7]
Experimental Protocols
BIX02189 Treatment Protocol
A typical protocol for treating cultured cells with BIX02189 to inhibit ERK5 signaling is as follows:
-
Cell Seeding: Plate cells at a density that allows for optimal growth and treatment conditions.
-
Serum Starvation (Optional): To reduce basal ERK5 activity, cells can be serum-starved for 12-24 hours prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of BIX02189 in a suitable solvent, such as DMSO.[8]
-
Cell Treatment: Dilute the BIX02189 stock solution in cell culture medium to the desired final concentration. Common working concentrations range from 0.1 to 10 µM.[9] A vehicle control (e.g., DMSO) should be included in parallel.
-
Incubation: Incubate the cells with BIX02189 for the desired period, typically 1-24 hours, depending on the experimental endpoint.[8]
-
Stimulation (Optional): To study the effect of BIX02189 on stimulated ERK5 activity, cells can be treated with an appropriate stimulus (e.g., growth factors, sorbitol) following inhibitor pre-treatment.[8]
-
Cell Lysis and Analysis: After treatment, lyse the cells and collect the protein extracts for downstream analysis, such as Western blotting to assess the phosphorylation status of ERK5.[9]
ERK5 siRNA Knockdown and Validation Protocol
The following protocol outlines the steps for siRNA-mediated knockdown of ERK5 and its validation by Western blot:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two tubes for each transfection. In one tube, dilute the ERK5-specific siRNA (or a non-targeting control siRNA) in a serum-free medium.
-
In the second tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[10]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for total ERK5. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.[10]
-
-
Analysis: Quantify the band intensities to determine the percentage of ERK5 knockdown compared to the non-targeting control.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: The ERK5 signaling pathway and points of inhibition.
Caption: Experimental workflows for BIX02189 and siRNA studies.
Conclusion
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synergistic Effects of (E/Z)-BIX02189 with Other Cancer Drugs: A Comparative Guide
For researchers and drug development professionals, understanding the synergistic potential of investigational compounds is paramount. (E/Z)-BIX02189, a selective inhibitor of MEK5, a key upstream kinase of ERK5, has demonstrated promise in preclinical studies. This guide provides a comparative analysis of the synergistic effects of this compound and other ERK5 pathway inhibitors with established cancer therapies, supported by experimental data and detailed protocols.
Synergistic Interaction of this compound with Anti-HER2 Therapy in Breast Cancer
Research has indicated that inhibiting the MEK5/ERK5 signaling pathway can enhance the efficacy of anti-HER2 therapies in resistant breast cancer cell lines. A study highlighted that the MEK5 inhibitor this compound was effective in this context. The primary mechanism of this synergy involves the suppression of Retinoblastoma (Rb) protein phosphorylation, leading to a G1 phase cell cycle arrest in cancer cells that have developed resistance to anti-HER2 agents such as lapatinib (B449). This suggests that for HER2-positive breast cancers that have become refractory to standard targeted therapies, co-treatment with a MEK5 inhibitor like this compound could represent a valuable therapeutic strategy to overcome resistance.
Enhanced Efficacy of Chemotherapy with ERK5 Pathway Inhibition in Endometrial Cancer
In preclinical models of endometrial cancer, the combination of an ERK5 inhibitor with paclitaxel (B517696) resulted in a significant reduction in tumor growth compared to either agent alone. This synergistic effect is mediated through the impairment of the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival. The inhibition of ERK5 leads to the downregulation of NEMO/IKKγ, a key component of the NF-κB pathway, thereby promoting apoptosis and enhancing the cytotoxic effects of chemotherapy.
Quantitative Data Summary
The following table summarizes the typical quantitative data used to assess the synergistic effects of ERK5 pathway inhibitors in combination with other anticancer drugs. Please note that specific values for this compound combinations are not available in the cited literature; the data for JWG-071 is provided as a representative example of an ERK5 pathway inhibitor.
| Drug Combination | Cancer Type | Cell Line(s) | Key Quantitative Findings | Reference |
| This compound + Anti-HER2 Therapy (e.g., Lapatinib) | HER2+ Breast Cancer | Resistant Cell Lines | Enhanced G1 cell cycle arrest; Suppression of Rb phosphorylation. (Quantitative synergy data not specified in the abstract). | |
| JWG-071 + Paclitaxel | Endometrial Cancer | Ishikawa | In Vivo: Single low doses of paclitaxel (15 mg/Kg) or JWG-071 (30 mg/Kg) led to 40-50% tumor growth inhibition. The combination treatment resulted in a significantly greater inhibition of tumor growth. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a representative method for determining the effect of drug combinations on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HER2-resistant breast cancer cells or endometrial cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the combination drug (e.g., lapatinib or paclitaxel), and the combination of both at a constant ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a drug combination.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Ishikawa cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Combination drug (e.g., paclitaxel) alone, and (4) Combination of this compound and the other drug. Administer treatments according to the desired schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor volumes between the treatment groups to determine if the combination therapy is significantly more effective than the single-agent therapies.
Visualizations
Caption: Mechanism of synergy: this compound inhibits the MEK5/ERK5 pathway.
Caption: Workflow for assessing in vitro and in vivo synergistic effects.
A Researcher's Guide to Control Experiments for Kinase Inhibitor Treatments: Featuring (E/Z)-BIX02189
This guide provides a comprehensive framework for designing robust control experiments when studying the effects of the small molecule inhibitor (E/Z)-BIX02189. It is intended for researchers, scientists, and drug development professionals seeking to ensure the validity and reproducibility of their experimental findings. This document clarifies the primary target of BIX02189, compares it with alternative compounds, and provides detailed experimental protocols and pathway diagrams.
Clarification of Compound Identity: BIX02189 vs. BIX-01294
It is crucial to distinguish between two similarly named compounds, BIX02189 and BIX-01294, as they target distinct cellular pathways.
-
This compound is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) and its downstream target ERK5 (Extracellular signal-regulated kinase 5) .[1][2] It functions by blocking the catalytic activity of MEK5, thereby preventing the phosphorylation and activation of ERK5.[3][4]
-
BIX-01294 is a selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP) .[5][6][7][8] It reduces the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key epigenetic mark associated with gene repression.[7]
This guide will focus primarily on the correct experimental design for studies involving BIX02189 as a MEK5/ERK5 inhibitor. A brief comparison to G9a/GLP inhibitors is provided for clarity.
Section 1: Designing Control Experiments for BIX02189 (MEK5/ERK5 Inhibition)
To validate that the observed cellular effects of BIX02189 are specifically due to the inhibition of the MEK5/ERK5 pathway, a series of control experiments is essential.
Key Control Types
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve BIX02189 (commonly DMSO) is administered to cells at the same final concentration as in the treatment groups.[4] This accounts for any effects of the solvent itself.
-
Negative Controls (Establishing Specificity):
-
Inactive Analog: The ideal negative control is a structurally similar but biologically inactive analog of BIX02189. While a commercially available, universally accepted inactive analog for BIX02189 is not prominently documented, researchers can sometimes find related compounds from the same chemical series that show significantly less or no activity against the target.
-
Genetic Controls: A more definitive approach is to use genetic tools. Comparing the effect of BIX02189 in wild-type cells versus cells where ERK5 has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA/shRNA) can confirm that the drug's effect is dependent on the presence of its target.[3]
-
-
Positive Controls (Confirming Pathway Modulation):
-
Alternative Inhibitors: Using another well-characterized MEK5 or ERK5 inhibitor with a different chemical structure, such as XMD8-92 , helps to ensure that the observed phenotype is due to pathway inhibition rather than an off-target effect of a single compound.[9][10]
-
Pathway Activation: To confirm that the MEK5/ERK5 pathway is active and inhibitable in the experimental system, cells can be stimulated with a known activator (e.g., sorbitol, growth factors) before treatment with BIX02189.[1][2] The inhibitor's ability to block this induced activation is a key validation step.
-
Comparison with Alternative MEK5/ERK5 Inhibitors
A direct comparison with other inhibitors helps to contextualize the results obtained with BIX02189.
| Feature | This compound | XMD8-92 |
| Primary Target | MEK5 | ERK5 |
| IC₅₀ (MEK5) | 1.5 nM[1][2] | N/A |
| IC₅₀ (ERK5) | 59 nM[1][2] | Potent inhibitor, but also has off-target effects. |
| Selectivity | Selective over MEK1/2, ERK1/2, and a broad panel of other kinases.[2] | Potent ERK5 inhibitor, but also inhibits BRD4, which can confound results.[10] |
| Common Use | Used to specifically block MEK5-dependent activation of ERK5.[3] | Widely used to study ERK5 function, but results should be interpreted with caution due to BRD4 activity.[10] |
MEK5/ERK5 Signaling Pathway
The following diagram illustrates the canonical MEK5/ERK5 signaling cascade targeted by BIX02189.
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02189.
Section 2: Key Experimental Protocols for BIX02189 Studies
The following are detailed protocols for essential experiments to characterize the effects of BIX02189.
Protocol 1: Western Blot for Phospho-ERK5
This assay directly measures the inhibition of the MEK5/ERK5 pathway by assessing the phosphorylation status of ERK5.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) and grow to 70-80% confluency. Serum-starve cells for 16-24 hours if investigating growth factor-induced activation.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of BIX02189 or vehicle (DMSO) for 1-2 hours.
-
Stimulation (Optional): Add a stimulating agent (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK5 (p-ERK5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the impact of BIX02189 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of BIX02189 concentrations, a vehicle control, and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of a kinase inhibitor like BIX02189.
Caption: A generalized workflow for in vitro studies using BIX02189.
Section 3: Brief Comparison with G9a/GLP Inhibitors
For researchers whose initial interest may have been in epigenetic modulation, this section provides a brief overview of G9a/GLP inhibitors.
The G9a/GLP histone methyltransferase complex is responsible for mono- and di-methylation of H3K9, leading to transcriptional repression. Inhibition of this complex can reactivate silenced genes.
G9a/GLP Inhibition Pathway
Caption: Inhibition of H3K9 methylation by the G9a/GLP inhibitor BIX-01294.
Alternatives to BIX-01294
Several other compounds target the G9a/GLP complex, often with improved potency and selectivity.
| Compound | Target(s) | IC₅₀ (G9a) | Notes |
| BIX-01294 | G9a, GLP | ~1.7 µM | A foundational chemical probe; also induces autophagy.[7] |
| UNC0638 | G9a, GLP | <15 nM | Highly potent and selective probe with good cell permeability. |
| UNC0642 | G9a, GLP | <2.5 nM | An optimized analog of UNC0638 with suitable properties for in vivo studies. |
| A-366 | G9a, GLP | 3.3 nM | Potent and highly selective inhibitor. |
By implementing the rigorous controls and protocols outlined in this guide, researchers can confidently investigate the biological roles of the MEK5/ERK5 pathway using BIX02189 and generate high-quality, reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. mdpi.com [mdpi.com]
- 10. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of BIX02189's Mechanism of Action: A Comparative Guide
Introduction: BIX02189 is a small molecule inhibitor reported to selectively target the MEK5/ERK5 signaling pathway, a cascade implicated in various cellular processes like proliferation and survival.[1] Validating the precise mechanism of action (MoA) for such a compound is critical for its reliable use as a research tool and for any potential therapeutic development. Orthogonal validation, the practice of using multiple, distinct methodologies to confirm a scientific finding, is the gold standard for MoA studies. It ensures that the observed biological effects are due to the intended on-target activity rather than unforeseen off-target interactions.
This guide provides a comparative overview of key experimental approaches to orthogonally validate the MoA of BIX02189, complete with experimental protocols and comparative data for researchers, scientists, and drug development professionals.
The MEK5-ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a distinct cascade within the mitogen-activated protein kinase (MAPK) family.[2] It is typically activated by mitogens and cellular stressors, leading to the sequential activation of MEKK2/3, MEK5, and finally ERK5.[2] Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, including Myocyte Enhancer Factor-2 (MEF2), to regulate gene expression.[3][4]
Biochemical Validation: Direct Target Inhibition
The first line of evidence comes from cell-free biochemical assays that directly measure the ability of BIX02189 to inhibit the enzymatic activity of its purified target kinases.
Quantitative Data Summary
| Compound | Target | IC₅₀ (nM) | Notes |
| BIX02189 | MEK5 | 1.5 | Potent and primary target.[5][6] |
| ERK5 | 59 | Secondary target activity.[5][6] | |
| CSF1R (FMS) | 46 | Notable off-target activity.[5][6] | |
| MEK1/2, ERK1/2, p38α, JNK2 | > 3,700 | Highly selective over other MAPK pathways.[5] | |
| BIX02188 (Analog) | MEK5 | 4.3 | Less potent than BIX02189.[5] |
| ERK5 | 810 | Significantly less potent on ERK5.[5] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for measuring MEK5 kinase activity.
-
Reagents & Setup: Prepare an assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 50 mM KCl, 0.01% CHAPS, 0.5 mM DTT). Use purified recombinant GST-MEK5 enzyme and a suitable substrate.
-
Inhibitor Preparation: Perform serial dilutions of BIX02189 in DMSO to create a concentration gradient. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction: In a 384-well plate, combine the MEK5 enzyme (e.g., 15 nM), ATP (e.g., 0.75 µM), and varying concentrations of BIX02189.[5]
-
Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 90 minutes) to allow for ATP consumption.[5]
-
Detection: Add an ATP detection reagent (e.g., Promega's Kinase-Glo®) which contains luciferase. The amount of light produced is inversely proportional to the kinase activity (as active kinase depletes the ATP).
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the curve to a four-parameter model to determine the IC₅₀ value.
Cellular Validation: On-Target Engagement and Pathway Selectivity
Confirming that BIX02189 engages its target in a complex cellular environment and selectively inhibits the intended pathway is a crucial validation step. Western blotting is the workhorse technique for this purpose.
Quantitative Data Summary
| Assay Type | Cell Line | Stimulus | IC₅₀ (µM) | Reference |
| p-ERK5 Inhibition | HeLa | Sorbitol | 0.059 | [5] |
| MEF2C Luciferase Reporter | HeLa | - | 0.53 | [5] |
| MEF2C Luciferase Reporter | HEK293 | - | 0.26 | [5] |
Experimental Protocol: Western Blot for Phospho-ERK5
-
Cell Culture & Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Serum-starve cells for ~20 hours to reduce basal pathway activity. Pre-treat with various concentrations of BIX02189 for 1.5 hours.[5]
-
Stimulation: Induce pathway activation by adding a stimulus like sorbitol (0.4 M) for 20 minutes.[5]
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Quantification & Sample Prep: Determine protein concentration using a BCA assay. Normalize samples and add Laemmli buffer, then boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto a Tris-glycine gel. Separate proteins via electrophoresis and transfer to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK5 (p-ERK5 Thr218/Tyr220).[8]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate.[8]
-
Orthogonal Control: To confirm selectivity, strip the membrane and re-probe for p-ERK1/2, which should show no change with BIX02189 treatment.[5] Finally, probe for total ERK5 as a loading control.
Genetic Validation: Phenocopying with CRISPR/Cas9
The most definitive orthogonal approach is to use genetic tools to eliminate the target and see if the resulting phenotype matches that of the inhibitor. If BIX02189's effects are truly on-target, then its application to wild-type cells should phenocopy the genetic knockout of MAPK7 (the gene encoding ERK5). Furthermore, the inhibitor should have a diminished or no effect in knockout cells.
Experimental Protocol: CRISPR/Cas9 Knockout Validation
-
gRNA Design & Cloning: Design and clone guide RNAs targeting a critical exon of the MAPK7 gene into a Cas9-expressing vector.
-
Transfection & Selection: Transfect the target cell line with the CRISPR/Cas9 plasmid. Select for successfully transfected cells (e.g., using puromycin (B1679871) resistance).
-
Clonal Isolation & Validation: Isolate single-cell clones and expand them. Validate successful knockout by Western blotting for total ERK5 protein. A complete absence of the protein band confirms the knockout.
-
Phenotypic Assay: Choose a relevant assay where the MEK5/ERK5 pathway is implicated (e.g., cell migration, proliferation, or a reporter assay).
-
Comparative Analysis: Perform the assay on four groups: (1) Wild-type cells + vehicle, (2) Wild-type cells + BIX02189, (3) ERK5 KO cells + vehicle, and (4) ERK5 KO cells + BIX02189.
-
Interpretation: If the phenotype of group 2 matches group 3, and group 4 shows no significant change from group 3, it provides strong evidence that the drug's effect is mediated through ERK5.
Global Target Profiling: Chemical Proteomics
While selectivity panels are useful, they only test for activity against a pre-selected list of kinases. Chemical proteomics offers an unbiased, global approach to identify all proteins in a cell lysate that physically bind to a drug, confirming on-targets and revealing potential off-targets.[9][10]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis & Immobilization: Chemically synthesize an analog of BIX02189 with a linker arm that can be covalently attached to chromatography beads (e.g., NHS-activated sepharose).
-
Affinity Pulldown: Incubate the BIX02189-coupled beads with a native cell lysate. As a control, incubate lysate with beads that have no drug attached. For competition experiments, pre-incubate the lysate with excess free BIX02189 before adding it to the beads.
-
Washing and Elution: Vigorously wash the beads to remove proteins that are not specifically bound. Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for MS: Run the eluate briefly on an SDS-PAGE gel and perform an in-gel digest with trypsin to generate peptides.
-
LC-MS/MS: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired mass spectra against a protein database to identify the proteins that were pulled down by the BIX02189 beads. On-targets like MEK5 and ERK5 should be highly enriched in the BIX02189 sample compared to controls.
Comparison with Alternative MEK5/ERK5 Pathway Inhibitors
The choice of a chemical probe is critical for generating reliable data. While BIX02189 is a potent inhibitor, newer alternatives have been developed with different properties.
| Compound | Primary Target(s) | Key Off-Target(s) | Validation Notes |
| BIX02189 | MEK5, ERK5 | CSF1R, LCK, JAK3, etc. | A well-characterized dual inhibitor, but its off-target profile requires careful consideration.[6] |
| XMD8-92 | ERK5 | BRD4 (potent) | A widely used ERK5 inhibitor, but many of its cellular effects are now attributed to its potent inhibition of the BET bromodomain protein BRD4, confounding its use as a specific ERK5 probe.[11] |
| AX15836, BAY-885 | ERK5 | Minimal | Considered next-generation, highly selective ERK5 kinase inhibitors that lack the BRD4 off-target activity of XMD8-92.[12] |
| PROTACs (e.g., INY-06-061) | ERK5 (Degradation) | - | An alternative modality that induces the degradation of ERK5 rather than inhibiting its activity. This can be useful for studying non-kinase functions of the protein. |
Conclusion
The validation of BIX02189's mechanism of action as a dual MEK5/ERK5 inhibitor is supported by a confluence of evidence from biochemical, cellular, and functional assays. Initial in vitro kinase assays confirm its high potency, while cellular Western blots demonstrate on-target pathway inhibition and selectivity over other MAPK cascades.
However, for unequivocal MoA validation, a multi-pronged orthogonal strategy is essential. CRISPR/Cas9-mediated gene knockout provides the most rigorous test by comparing pharmacological inhibition with genetic perturbation. Additionally, unbiased methods like chemical proteomics are invaluable for building a complete target profile, confirming intended targets, and uncovering potential off-target liabilities that could influence experimental interpretation. For future studies aimed at dissecting the specific kinase-dependent functions of ERK5, the use of next-generation inhibitors with improved selectivity profiles, such as AX15836 or BAY-885, is highly recommended to mitigate the confounding effects of BIX02189's known off-targets.
References
- 1. researchgate.net [researchgate.net]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. BIX02189 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Inhibitor (E/Z)-BIX02189 and Established MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the investigational compound (E/Z)-BIX02189 against well-established and FDA-approved MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib. The comparison highlights the distinct selectivity profiles of these inhibitors, supported by quantitative data and detailed experimental methodologies.
Introduction to MEK Inhibition in Signal Transduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The MAPK/ERK pathway, in particular, is a key focus for therapeutic intervention. This pathway involves a cascade of protein kinases, including RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-regulated Kinase).
While Trametinib, Selumetinib, and Cobimetinib are potent inhibitors of MEK1 and MEK2, this compound exhibits a distinct inhibitory profile, targeting MEK5 and its downstream substrate ERK5. This guide elucidates these differences to inform research and drug development efforts.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound, Trametinib, Selumetinib, and Cobimetinib against their respective primary targets. The data underscores the differential selectivity of these compounds.
| Inhibitor | Target(s) | IC50 (nM) | Key Selectivity Notes |
| This compound | MEK5 | 1.5 | Does not inhibit MEK1, MEK2, ERK1/2, p38α, or JNK2. Also inhibits ERK5 with an IC50 of 59 nM. |
| Trametinib | MEK1 | ~0.92 - 2 | Potent and selective inhibitor of MEK1 and MEK2.[1][2][3][4] |
| MEK2 | ~1.8 - 2 | ||
| Selumetinib | MEK1 | 14 | Highly selective for MEK1/2.[5][6][7][8] |
| MEK2 | Kd = 530 | ||
| Cobimetinib | MEK1 | 4.2 | Potent and highly selective inhibitor of MEK1.[9][10][11][12] |
Signaling Pathways and Inhibitor Targets
The diagram below illustrates the canonical MAPK/ERK signaling cascade and the distinct points of intervention for MEK1/2 inhibitors and the MEK5/ERK5 inhibitor this compound.
Caption: Distinct MAPK Signaling Pathways and Inhibitor Targets.
Experimental Workflows
The following diagram outlines a typical workflow for evaluating and comparing the activity of kinase inhibitors like this compound and established MEK1/2 inhibitors.
Caption: A Typical Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the determination of kinase inhibition by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay.[13][14][15][16]
Materials:
-
Purified Kinase (e.g., MEK1, MEK2, MEK5)
-
Kinase-specific substrate
-
Test Inhibitors (this compound, Trametinib, etc.)
-
ATP (Ultra-Pure)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[17][18][19]
Materials:
-
Cancer cell lines
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, with shaking, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
Western Blot Analysis for Phospho-ERK
This protocol is used to directly assess the inhibitory effect of the compounds on the phosphorylation of ERK in cellular models.[20][21][22][23][24]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with inhibitors as for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Conclusion
This guide provides a comparative overview of the MEK5/ERK5 inhibitor this compound and the established MEK1/2 inhibitors Trametinib, Selumetinib, and Cobimetinib. The presented data and protocols are intended to facilitate further research into the distinct roles of the MEK1/2-ERK1/2 and MEK5-ERK5 signaling pathways in health and disease, and to aid in the development of novel targeted therapies. The clear difference in selectivity between this compound and the other MEK inhibitors highlights the importance of precise target validation in drug discovery.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (E/Z)-BIX02189: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like (E/Z)-BIX02189 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, a potent and selective MEK5 inhibitor. Adherence to these protocols is vital for protecting laboratory personnel, the surrounding environment, and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the safety profile of this compound. This compound should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls: All handling of this compound, especially of the powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols. An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as chemical waste. Under no circumstances should it be discarded down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including the pure compound, contaminated solutions, and any disposable labware (e.g., pipette tips, tubes), in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the waste container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The label should also include the quantity of waste, the date of accumulation, and the name and contact information of the responsible researcher or laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Segregate the waste from incompatible materials to prevent any hazardous reactions.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent (e.g., DMSO, ethanol) must be collected and disposed of as hazardous chemical waste. For a compound of this nature, it is best practice to collect the first three rinses as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous solid waste, in accordance with your institution's guidelines for rinsed glass or plastic.
-
-
Request for Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the laboratory for prolonged periods.
-
Quantitative Data Summary
For safe and effective use in a laboratory setting, it is crucial to be aware of the storage and solubility parameters of this compound.
| Parameter | Value | Source |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
| Solubility | DMSO: ≥ 49.4 mg/mL | [1] |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following outlines a general protocol for handling the compound from receipt to disposal.
Protocol: Handling and Disposal of this compound
-
Receiving and Storage: Upon receipt, verify the integrity of the container. Store the compound at -20°C in its original, tightly sealed packaging.
-
Stock Solution Preparation:
-
Under a chemical fume hood, wear appropriate PPE.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the desired amount of this compound in an appropriate solvent, such as DMSO.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Use in Experiments:
-
When using the compound, handle all solutions and contaminated materials with care.
-
Minimize the generation of waste by preparing only the required amount of working solution.
-
-
Waste Segregation and Collection:
-
During and after the experiment, collect all waste containing this compound into a designated hazardous waste container. This includes unused working solutions, contaminated media, and disposable labware.
-
-
Final Disposal: Follow the step-by-step disposal procedure outlined above to ensure the waste is handled and disposed of by a licensed professional waste disposal service, as recommended by safety data sheets.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (E/Z)-BIX02189
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (E/Z)-BIX02189, a potent and selective MEK5 inhibitor.[1][2][3][4] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. As a potent, biologically active small molecule, this compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to minimize exposure through inhalation, skin contact, or accidental splashing.[5] The required PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[6] - Gloves: Two pairs of nitrile gloves (double-gloving).[6] - Eye Protection: Chemical splash goggles.[6] - Lab Coat: Disposable or non-absorbent lab coat.[6] - Ventilation: Certified chemical fume hood or powder containment hood.[6] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[6] - Eye Protection: Chemical splash goggles or a face shield.[6] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[6] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[6] - Eye Protection: Safety glasses with side shields.[6] - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[6] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[6] - Eye Protection: Chemical splash goggles.[6] - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Preparation and Engineering Controls:
-
Designated Area: All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area.
-
Ventilation: Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions to prevent inhalation of dust or vapors.[6] For cell culture applications, a Class II biological safety cabinet should be utilized to maintain sterility and protect the user.[6]
Handling and Experimental Use:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, ensure thorough decontamination after use.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Containment: For small spills, use appropriate absorbent materials to contain the substance.
-
Decontamination: Clean the affected area with a suitable deactivating agent, following your institution's established protocols.
-
Waste: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of any contaminated sharps, such as pipette tips or needles, in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.
Note: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
